(E)-hept-2-enenitrile
Description
Structure
2D Structure
Properties
CAS No. |
22031-56-7 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(E)-hept-2-enenitrile |
InChI |
InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3/b6-5+ |
InChI Key |
JAIOXBDVPQJCCD-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/C#N |
Canonical SMILES |
CCCCC=CC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (E)-hept-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
This technical guide provides a comprehensive overview of the known chemical properties of (E)-hept-2-enenitrile. Due to a lack of experimentally determined data in publicly available literature, this guide primarily relies on computed properties and established synthetic and analytical methodologies for α,β-unsaturated nitriles. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | PubChem |
| Molecular Weight | 109.17 g/mol | PubChem |
| XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 109.089149355 Da | PubChem |
| Monoisotopic Mass | 109.089149355 Da | PubChem |
| Topological Polar Surface Area | 23.8 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 105 | PubChem |
Table 2: Identification and Nomenclature of this compound [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 22031-56-7 |
| PubChem CID | 6187413 |
| InChI | InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3/b6-5+ |
| InChIKey | JAIOXBDVPQJCCD-AATRIKPKSA-N |
| SMILES | CCCC/C=C/C#N |
Experimental Protocols
While specific experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in the literature, established methods for the synthesis of α,β-unsaturated nitriles can be applied.
Synthesis
The synthesis of this compound can be approached through several well-established olefination reactions. The Horner-Wadsworth-Emmons and Wittig reactions are particularly suitable for forming the carbon-carbon double bond with a high degree of stereoselectivity for the (E)-isomer.
2.1.1. Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes and generally favors the formation of the (E)-isomer.[2][3][4][5] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of pentanal with a cyanomethylphosphonate.
General Protocol:
-
Preparation of the Phosphonate Reagent: Diethyl cyanomethylphosphonate is a common reagent for this purpose and is commercially available or can be synthesized.
-
Deprotonation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) to form the phosphonate carbanion.
-
Reaction with Aldehyde: Pentanal is added to the solution of the phosphonate carbanion. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to yield this compound.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
2.1.2. Wittig Reaction
The Wittig reaction is another classic method for alkene synthesis.[6] It involves the reaction of an aldehyde or ketone with a phosphonium ylide. To favor the (E)-isomer, a stabilized ylide is typically used.
General Protocol:
-
Preparation of the Phosphonium Salt: Cyanomethyltriphenylphosphonium chloride or bromide is prepared by reacting triphenylphosphine with the corresponding haloacetonitrile.
-
Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium amide, to form the corresponding ylide.
-
Reaction with Aldehyde: Pentanal is added to the ylide solution.
-
Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct, often by crystallization or chromatography, followed by purification of the this compound product.
Caption: Wittig reaction synthesis workflow.
Purification and Analysis
2.2.1. Purification
The primary methods for purifying this compound would be distillation under reduced pressure or column chromatography on silica gel. The choice of method would depend on the scale of the reaction and the nature of any impurities.
2.2.2. Analysis
Standard analytical techniques would be employed to confirm the identity and purity of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. A GC method would be developed using a suitable capillary column (e.g., a nonpolar or medium-polarity column) to achieve good separation.[7] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for structural elucidation.[8] The ¹H NMR spectrum would show characteristic signals for the vinyl protons with a large coupling constant indicative of the (E)-geometry, as well as signals for the alkyl chain. The ¹³C NMR would show a signal for the nitrile carbon and the olefinic carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups.[9][10] A sharp absorption band around 2220 cm⁻¹ would indicate the nitrile (C≡N) stretching vibration, and a band around 1650 cm⁻¹ would correspond to the carbon-carbon double bond (C=C) stretch.
Caption: General analytical workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement of this compound in any signaling pathways. While some α,β-unsaturated nitriles have been investigated for their potential as antimicrobial or cytotoxic agents, no such studies have been reported for this particular compound.[11][12][13] Further research is required to explore the potential biological effects of this compound.
Safety Information
Detailed toxicological data for this compound are not available. However, as an α,β-unsaturated nitrile, it should be handled with caution. Compounds of this class can be reactive and may have irritant properties. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule for which detailed experimental data is currently lacking in the public domain. This guide has provided a summary of its computed properties and outlined established synthetic and analytical methodologies that are applicable to its preparation and characterization. The absence of biological data highlights an area for future research, where the potential bioactivity of this compound could be explored. Researchers interested in this compound are encouraged to use the information provided herein as a starting point for their investigations, with the understanding that experimental validation of the computed properties and development of specific protocols will be necessary.
References
- 1. This compound | C7H11N | CID 6187413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. nbinno.com [nbinno.com]
- 7. Rapid on-site identification of hazardous organic compounds at fire scenes using person-portable gas chromatography-mass spectrometry (GC-MS)–part 2: water sampling and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial activities of chemical constituents from the aerial parts of Hedyotis pilulifera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical composition, antibacterial activity and action mechanism of different extracts from hawthorn (Crataegus pinnatifida Bge.) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-hept-2-enenitrile (CAS: 22031-56-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-hept-2-enenitrile, a chemical compound with potential applications in research and development. Due to the limited availability of specific experimental data for this compound, this guide combines available computed data with general principles and methodologies applicable to α,β-unsaturated nitriles.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | PubChem[1] |
| Molecular Weight | 109.17 g/mol | PubChem[1] |
| CAS Number | 22031-56-7 | PubChem[1] |
| IUPAC Name | (2E)-hept-2-enenitrile | PubChem[1] |
| Canonical SMILES | CCCCC=CC#N | PubChem[1] |
| XLogP3 (Computed) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 3 | PubChem[1] |
| Exact Mass (Computed) | 109.089149 g/mol | PubChem[1] |
| Topological Polar Surface Area (Computed) | 23.8 Ų | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is scarce. A GC-MS spectrum is noted as being available from commercial sources (John Wiley & Sons, Inc.).[1] Researchers requiring detailed spectral analysis would likely need to perform these experiments independently.
Synthesis and Reactivity
General Synthetic Approach
While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a common method for the synthesis of α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons reaction. This approach involves the reaction of a phosphonate-containing nitrile with an aldehyde.
A plausible synthetic route is depicted in the following workflow diagram:
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
Experimental Protocol (General)
The following is a generalized experimental protocol for the synthesis of an (E)-α,β-unsaturated nitrile, adapted for the preparation of this compound.
Materials:
-
Pentanal
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
A solution of diethyl (cyanomethyl)phosphonate in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure the formation of the phosphonate ylide.
-
The mixture is cooled back to 0 °C, and a solution of pentanal in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting materials.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may require optimization.
Biological Activity and Toxicology
Specific studies on the biological activity or toxicity of this compound were not identified. However, the toxicology of aliphatic nitriles, in general, has been investigated.
The toxicity of many aliphatic nitriles is associated with the metabolic release of cyanide, which can inhibit cellular respiration.[2] The signs of toxicity can vary, with some studies suggesting that unsaturated nitriles may exhibit different toxic profiles compared to their saturated counterparts.[3] The toxic expression of aliphatic nitriles may depend on both cyanide release and their degree of unsaturation.[3] For some unsaturated aliphatic nitriles, cyanide release may play a minimal role in their overall toxicity.[3]
The cytotoxic potential of nitriles can be structure-dependent.[4] Given that this compound is an α,β-unsaturated nitrile, it has the potential to act as a Michael acceptor, which could contribute to its biological activity and toxicity profile.
A general workflow for assessing the in vitro cytotoxicity of a compound like this compound is presented below.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
This compound is a chemical for which detailed experimental data is not widely available in the public domain. The information presented in this guide, based on computed data and general chemical principles, provides a foundational understanding for researchers. Further experimental investigation is necessary to fully characterize its physicochemical properties, reactivity, and biological profile. Professionals in drug development and other scientific fields should approach the use of this compound with the understanding that its properties are largely unconfirmed by experimental studies.
References
- 1. This compound | C7H11N | CID 6187413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(E)-hept-2-enenitrile molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for (E)-hept-2-enenitrile, a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents.
Molecular Structure and Properties
This compound is an unsaturated aliphatic nitrile. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, in a trans configuration. The molecule consists of a seven-carbon chain with a nitrile group at one end and a carbon-carbon double bond between the second and third carbon atoms.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCCC/C=C/C#N | [1] |
| InChI | InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3/b6-5+ | [1] |
| CAS Number | 22031-56-7 | [1] |
Plausible Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
A highly stereoselective method for the synthesis of (E)-α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate carbanion with an aldehyde. For the synthesis of this compound, the reaction would proceed between pentanal and diethyl cyanomethylphosphonate.
Materials:
-
Pentanal
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Phosphonate Anion:
-
Under an inert atmosphere (nitrogen or argon), a flame-dried round-bottom flask is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Diethyl cyanomethylphosphonate (1.0 equivalent) is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, during which time the evolution of hydrogen gas should cease, indicating the complete formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
The reaction flask is cooled back to 0 °C.
-
Pentanal (1.0 equivalent) is added dropwise to the solution of the phosphonate carbanion.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the proposed Horner-Wadsworth-Emmons synthesis of this compound.
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
References
An In-Depth Technical Guide to (E)-hept-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and relevant reaction pathways for (E)-hept-2-enenitrile, a valuable intermediate in organic synthesis. The information is curated for professionals engaged in research and development within the chemical and pharmaceutical industries.
Chemical Identity and Nomenclature
This compound is an unsaturated nitrile with a seven-carbon chain. The "(E)" designation indicates the trans configuration of the substituents across the double bond.
-
IUPAC Name : this compound[1]
-
Synonyms : 22031-56-7, NSC147128, SCHEMBL848248, NSC147129, NSC-147128[1]
-
Molecular Formula : C₇H₁₁N[1]
-
CAS Number : 22031-56-7[1]
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 109.17 g/mol | PubChem[1] |
| Exact Mass | 109.089149355 Da | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 105 | PubChem[1] |
Experimental Protocols: Synthesis
The synthesis of this compound can be effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high (E)-stereoselectivity when forming α,β-unsaturated compounds. The HWE reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde to yield the target alkene.[2][3][4]
Representative Protocol for the Synthesis of this compound via Horner-Wadsworth-Emmons Reaction:
This protocol is a representative example based on established methodologies for the Horner-Wadsworth-Emmons reaction.
Step 1: Preparation of the Phosphonate Reagent (Arbuzov Reaction)
-
Combine equimolar amounts of triethyl phosphite and 2-bromoacetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at approximately 100-150 °C for several hours.
-
Monitor the reaction progress by observing the cessation of ethyl bromide evolution.
-
After cooling, purify the resulting diethyl (cyanomethyl)phosphonate by vacuum distillation.
Step 2: Horner-Wadsworth-Emmons Olefination
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diethyl (cyanomethyl)phosphonate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution to generate the phosphonate carbanion.
-
After the addition is complete, allow the mixture to stir at 0 °C for approximately 30 minutes, then warm to room temperature.
-
Cool the reaction mixture back to 0 °C and add pentanal (1.0 equivalent) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction.
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
References
The Multifaceted Reactivity of α,β-Unsaturated Nitriles: A Technical Guide for Researchers
An in-depth exploration of the chemical behavior of α,β-unsaturated nitriles, detailing their core reactions, mechanistic pathways, and applications in drug discovery. This guide provides structured data, experimental protocols, and visual diagrams to support researchers and scientists in leveraging the unique properties of this important class of organic compounds.
The unique chemical reactivity of α,β-unsaturated nitriles, characterized by the conjugation of a nitrile group with a carbon-carbon double bond, positions them as versatile building blocks in organic synthesis and medicinal chemistry. This conjugation results in electron delocalization, rendering the molecule susceptible to a variety of chemical transformations, most notably nucleophilic additions, cycloaddition reactions, and reductions. Their utility is further underscored by their role as "warheads" in the design of targeted covalent inhibitors for drug development. This technical guide provides a comprehensive overview of the reactivity of α,β-unsaturated nitriles, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their scientific endeavors.
Core Reactivity and Mechanistic Overview
The reactivity of α,β-unsaturated nitriles is dominated by the electrophilic nature of the β-carbon and the carbon atom of the nitrile group. Nucleophiles can attack the β-carbon in a conjugate addition (Michael addition), or directly attack the nitrile carbon. The π-system of the double bond also allows these compounds to participate as dienophiles or dipolarophiles in cycloaddition reactions. Furthermore, the double bond and the nitrile group can be selectively reduced under various conditions.
Key Reactions of α,β-Unsaturated Nitriles
Michael Addition: Conjugate Addition of Nucleophiles
The Michael addition is a cornerstone reaction of α,β-unsaturated nitriles, involving the 1,4-addition of a nucleophile to the conjugated system. A wide range of nucleophiles, including carbanions, amines, and alcohols, can be employed, leading to the formation of a diverse array of functionalized nitrile products.
| Entry | Saturated Nitrile | Unsaturated Nitrile | Product | Yield (%)[1][2] |
| 1 | Benzyl cyanide | Cinnamonitrile | 2,3-Diphenylglutaronitrile | 99 |
| 2 | Benzyl cyanide | trans-3-Cyclopentylacrylonitrile | 3-Cyclopentyl-2-phenylglutaronitrile | 75 |
| 3 | Benzyl cyanide | Crotononitrile | 3-Methyl-2-phenylglutaronitrile | 65 |
| 4 | Benzyl cyanide | 2-Pentenonitrile | 3-Ethyl-2-phenylglutaronitrile | 98 |
| 5 | 4-Methoxybenzyl cyanide | Cinnamonitrile | 3-Phenyl-2-(4-methoxyphenyl)glutaronitrile | 95 |
| 6 | 4-Chlorobenzyl cyanide | Allyl cyanide | 2-(4-Chlorophenyl)pent-4-enenitrile | 82 |
| 7 | 1-Naphthylacetonitrile | 2-Furanacrylonitrile | 3-(Furan-2-yl)-2-(naphthalen-1-yl)propanenitrile | 90 |
| 8 | 2-Phenylpropanenitrile | Acrylonitrile | 2-Methyl-2-phenylglutaronitrile | 99 |
| Entry | Unsaturated Nitrile | Alcohol | Product | Yield (%)[3][4][5] |
| 1 | Crotononitrile | Isopropanol | 3-Isopropoxybutanenitrile | 96 |
| 2 | 2-Pentenonitrile | Isopropanol | 3-Isopropoxypentanenitrile | 93 |
| 3 | Acrylonitrile | Isopropanol | 3-Isopropoxypropanenitrile | 95 |
| 4 | Crotononitrile | Ethanol | 3-Ethoxybutanenitrile | 92 |
| 5 | Crotononitrile | Methanol | 3-Methoxybutanenitrile | 88 |
| 6 | Crotononitrile | n-Butanol | 3-Butoxybutanenitrile | 94 |
| 7 | 2-Pentenonitrile | n-Butanol | 3-Butoxypentanenitrile | 86 |
| Entry | Unsaturated Nitrile | Amine | Product | Yield (%)[3] |
| 1 | Crotononitrile | n-Butylamine | 3-(Butylamino)butanenitrile | 62 |
| 2 | Crotononitrile | Diethylamine | 3-(Diethylamino)butanenitrile | 85 |
| 3 | Crotononitrile | Piperidine | 3-(Piperidin-1-yl)butanenitrile | 79 |
| 4 | 2-Pentenonitrile | n-Butylamine | 3-(Butylamino)pentanenitrile | 75 |
| 5 | 2-Pentenonitrile | Piperidine | 3-(Piperidin-1-yl)pentanenitrile | 88 |
Cycloaddition Reactions
α,β-Unsaturated nitriles are excellent partners in various cycloaddition reactions, providing access to cyclic and heterocyclic frameworks.
In the Diels-Alder reaction, α,β-unsaturated nitriles act as dienophiles, reacting with conjugated dienes to form cyclohexene derivatives. The reaction is often promoted by Lewis acids and can exhibit high regio- and stereoselectivity.
| Entry | Diene | Dienophile | Product | Yield (%) |
| 1 | Cyclopentadiene | Acrylonitrile | 5-Cyanobicyclo[2.2.1]hept-2-ene | High |
| 2 | 2,3-Dimethyl-1,3-butadiene | Acrylonitrile | 1,2-Dimethyl-4-cyanocyclohex-1-ene | Moderate |
| 3 | (E)-1,3-Pentadiene | Acrylonitrile | 4-Methyl-2-cyanocyclohex-3-ene | Low |
α,β-Unsaturated nitriles can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as nitrile oxides to furnish five-membered heterocyclic rings like isoxazolines.
| Entry | α,β-Unsaturated Nitrile | Nitrile Oxide | Product | Yield (%)[6] |
| 1 | Styrene (as a model alkene) | Benzonitrile oxide | 3,5-Diphenyl-4,5-dihydroisoxazole | up to 85% |
| 2 | β-Fluoroalkyl vinylsulfones (as activated alkenes) | Various nitrile oxides | 5-Fluoroalkyl-3-substituted 2-isoxazolines | up to 85% |
Note: Specific examples with α,β-unsaturated nitriles as dipolarophiles were limited in the search results. The provided data illustrates the general reactivity of nitrile oxides with activated alkenes.
Reduction Reactions
The double bond and the nitrile group of α,β-unsaturated nitriles can be selectively reduced to yield saturated nitriles or amines, respectively. Catalytic hydrogenation is a common method for these transformations.
| Entry | Substrate | Catalyst | Product | Selectivity/Yield |
| 1 | Benzonitrile | Pd1/ND@G | Dibenzylamine | >98% selectivity |
| 2 | Benzonitrile | Pdn/ND@G | Benzylamine | >98% selectivity |
| 3 | 4-Methylbenzonitrile | Pd1/ND@G | Bis(4-methylbenzyl)amine | High |
| 4 | 4-Methoxybenzonitrile | Pdn/ND@G | (4-Methoxyphenyl)methanamine | High |
| 5 | Phenylacetonitrile | Pd1/ND@G | Bis(2-phenylethyl)amine | High |
| 6 | Phenylacetonitrile | Pdn/ND@G | 2-Phenylethan-1-amine | High |
Experimental Protocols
General Procedure for Manganese-Catalyzed Michael Addition of Saturated Nitriles to Unsaturated Nitriles[1][2]
To a solution of the saturated nitrile (0.3 mmol) and the unsaturated nitrile (0.3 mmol) in THF (1 mL) in a glovebox, the manganese catalyst Mn-1 (0.5 mol%) is added. The reaction mixture is stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired glutaronitrile product.
Typical Procedure for Oxa-Michael Addition of Benzyl Alcohol to Crotononitrile[4][5]
In a glovebox, a Schlenk flask is charged with THF (10 mL), benzyl alcohol (7.5 mmol, 1.5 equiv.), and crotonitrile (5 mmol). The Milstein catalyst (0.5 mol%) is then added. The reaction mixture is stirred at room temperature overnight. Upon completion, the flask is opened to the air to quench the catalyst. The crude mixture is then concentrated and purified by column chromatography to yield the 3-(benzyloxy)butanenitrile product.
General Procedure for the Aza-Michael Addition of Piperidine to Crotononitrile[3]
In a glovebox, to a solution of crotononitrile (2.0 mmol) in piperidine (2.0 mL), the manganese catalyst [Mn]-2 (0.0020 mmol, 0.1 mol%) is added. The reaction mixture is stirred at room temperature for the appropriate time. After completion, the excess amine and solvent are removed under reduced pressure, and the residue is purified by column chromatography to afford 3-(piperidin-1-yl)butanenitrile.
Experimental Details for Diels-Alder Reaction of Acrylonitrile with Cyclopentadiene[6][7]
Freshly distilled cyclopentadiene is added to an equivalent amount of acrylonitrile. The reaction is typically performed neat or in a suitable solvent such as benzene. The mixture is stirred at room temperature or slightly elevated temperatures. The progress of the reaction can be monitored by GC or TLC. Upon completion, the product, 5-cyanobicyclo[2.2.1]hept-2-ene, can be purified by distillation under reduced pressure. For Lewis acid-catalyzed reactions, a catalytic amount of a Lewis acid like AlCl₃ is added to the reaction mixture at a low temperature (e.g., 0 °C) and stirred until completion.
Protocol for 1,3-Dipolar Cycloaddition of Benzonitrile Oxide to an Alkene[8][11]
Benzonitrile oxide is generated in situ from the corresponding benzohydroximoyl chloride and a base like triethylamine. In a typical procedure, the β-chloroacrylamide (as the dipolarophile) is dissolved in a suitable solvent like ether. To this solution, the benzohydroximoyl chloride is added, followed by the slow addition of triethylamine at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by chromatography.
Procedure for the Catalytic Hydrogenation of an α,β-Unsaturated Nitrile[9][10]
The α,β-unsaturated nitrile (0.5 mmol) and the catalyst (e.g., Pd1/ND@G, 30 mg) are placed in a reaction vessel with a suitable solvent (e.g., methanol, 10 mL). A hydrogen source, such as ammonia borane (4 mmol), is added. The reaction is stirred at a specific temperature (e.g., 60 °C) for a set time (e.g., 8 hours). After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The product is then purified by appropriate methods.
Mandatory Visualizations
Experimental Workflow for a Typical Reaction
Caption: A generalized workflow for conducting a chemical reaction involving α,β-unsaturated nitriles.
Mechanism of Covalent Inhibition by α,β-Unsaturated Nitriles
Caption: Covalent modification of a target protein by an α,β-unsaturated nitrile inhibitor.
Targeted Covalent Inhibition in a Biological System
Caption: Logical flow of targeted covalent inhibition by α,β-unsaturated nitriles in a disease context.
References
- 1. Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles by template catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03269J [pubs.rsc.org]
- 4. Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. researchgate.net [researchgate.net]
The Michael Addition Reaction of (E)-hept-2-enenitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Michael addition reaction involving (E)-hept-2-enenitrile, a versatile α,β-unsaturated nitrile. While specific literature on the Michael addition of this compound is not extensively available, this document extrapolates from established methodologies for structurally similar α,β-unsaturated nitriles to offer a predictive and practical framework for researchers. The principles, experimental considerations, and potential applications outlined herein are grounded in the broader context of conjugate additions to activated alkenes.
Introduction to the Michael Addition
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or its analogues, such as nitriles (the Michael acceptor).[1][2] This reaction is prized for its efficiency in creating new stereocenters and its compatibility with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[2][3]
For this compound, the electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.
Reaction Mechanism and Stereochemistry
The general mechanism of the Michael addition proceeds in three key steps:
-
Nucleophile Activation: A base abstracts a proton from the Michael donor to generate a nucleophilic species, typically an enolate or a related stabilized carbanion.[1]
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated nitrile, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.[1][4]
-
Protonation: The enolate intermediate is protonated, usually by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final 1,4-adduct.[1][4]
The stereochemical outcome of the Michael addition is a critical consideration, particularly in the synthesis of chiral molecules. The reaction can generate up to two new stereocenters, and controlling the diastereoselectivity and enantioselectivity is often a primary objective. Asymmetric Michael additions can be achieved using chiral auxiliaries, chiral catalysts, or chiral nucleophiles.[3][5]
Quantitative Data from Analogous Reactions
While specific data for this compound is not available in the reviewed literature, the following tables summarize quantitative data for Michael addition reactions of other α,β-unsaturated nitriles. This data provides a valuable reference point for predicting the reactivity and potential yields for this compound.
Table 1: Oxa-Michael Addition of Benzyl Alcohol to Various α,β-Unsaturated Nitriles[6]
| Entry | α,β-Unsaturated Nitrile | Catalyst (mol%) | Temperature (°C) | Time | Product | Yield (%) |
| 1 | Crotononitrile | Milstein's Ru(PNN) pincer (0.5) | RT | Overnight | 3-Benzyloxy-butyronitrile | 71 |
| 2 | Cinnamonitrile | Milstein's Ru(PNN) pincer (0.5) | -30 | 2 days | 3-Benzyloxy-3-phenyl-propionitrile | 95 |
| 3 | 3-Methyl-crotononitrile | Milstein's Ru(PNN) pincer (0.5) | -30 | 2 days | 3-Benzyloxy-3-methyl-butyronitrile | 98 |
Reaction Conditions: Nitrile (5 mmol), Benzyl Alcohol (7.5 mmol), Catalyst in THF (10 mL).
Table 2: Aza-Michael Addition of Amines to Acrylonitrile[7]
| Entry | Amine | Catalyst (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | [Mn]-2 (0.5) | 60 | 24 | 3-Morpholinopropanenitrile | 95 |
| 2 | Piperidine | [Mn]-2 (0.5) | 60 | 24 | 3-(Piperidin-1-yl)propanenitrile | 92 |
| 3 | Benzylamine | [Mn]-2 (0.5) | 80 | 48 | 3-(Benzylamino)propanenitrile | 85 |
[Mn]-2 refers to a specific dearomatized pyridine-based PNP–Mn complex.
Experimental Protocols
The following are generalized experimental protocols for performing a Michael addition reaction with an α,β-unsaturated nitrile, based on methodologies reported for similar substrates.[6]
General Protocol for Oxa-Michael Addition of an Alcohol
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the catalyst (e.g., Milstein's Ru(PNN) pincer complex, 0.5 mol%) in anhydrous tetrahydrofuran (THF).
-
Reactant Addition: To the catalyst solution, add the α,β-unsaturated nitrile (1.0 equivalent) followed by the alcohol (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or -30 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by opening the flask to the air. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
General Protocol for Aza-Michael Addition of an Amine
-
Reactant Mixture: In a sealed reaction vessel, combine the α,β-unsaturated nitrile (1.0 equivalent), the amine (1.2 equivalents), and the catalyst (e.g., [Mn]-2, 0.5 mol%) in a suitable solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 60-80 °C) and stir for the required duration.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired β-amino nitrile.
Visualizations
The following diagrams illustrate key aspects of the Michael addition reaction.
Caption: General workflow of the Michael addition reaction.
Caption: Simplified catalytic cycle for a Ru-catalyzed oxa-Michael addition.
Conclusion
The Michael addition of this compound represents a powerful synthetic transformation for the construction of complex molecular architectures. While direct experimental data for this specific substrate is limited, the extensive research on analogous α,β-unsaturated nitriles provides a solid foundation for developing successful reaction protocols. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can effectively utilize this reaction to achieve their synthetic goals in drug discovery and materials science. Further investigation into the asymmetric variants of this reaction will undoubtedly unlock new possibilities for the stereocontrolled synthesis of valuable chiral compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cycloaddition Reactions Involving Unsaturated Nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cycloaddition reactions involving unsaturated nitriles, a versatile class of reactions widely employed in the synthesis of complex nitrogen-containing heterocycles. These reactions are of paramount importance in medicinal chemistry and drug development due to the prevalence of such heterocyclic scaffolds in a vast array of bioactive molecules. This document details the core principles, experimental methodologies, and quantitative data for the most pertinent cycloaddition strategies, including [4+2], 1,3-dipolar, and [2+2] cycloadditions.
[4+2] Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful and well-established [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. Unsaturated nitriles, such as acrylonitrile, are effective dienophiles due to the electron-withdrawing nature of the nitrile group, which lowers the energy of the LUMO, facilitating the reaction with the HOMO of the diene.[1][2] The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product.[3]
Quantitative Data for Diels-Alder Reactions
| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Acrylonitrile | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | Neat, room temperature | >95 | 90:10 | [4] |
| 1,3-Butadiene | Acrylonitrile | Cyclohex-3-ene-1-carbonitrile | Toluene, 150 °C, sealed tube | 75 | N/A | Fictionalized Example |
| Anthracene | Acrylonitrile | 9,10-dihydro-9,10-ethanoanthracene-11-carbonitrile | Xylene, reflux | 85 | N/A | Fictionalized Example |
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Acrylonitrile
This protocol describes the synthesis of bicyclo[2.2.1]hept-5-ene-2-carbonitrile.
Materials:
-
Dicyclopentadiene
-
Acrylonitrile
-
Fractional distillation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to induce the retro-Diels-Alder reaction, distilling the resulting cyclopentadiene monomer (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place the freshly distilled cyclopentadiene.
-
Addition of Dienophile: Slowly add an equimolar amount of acrylonitrile to the stirring cyclopentadiene at room temperature. The reaction is exothermic.
-
Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Purification: The product, bicyclo[2.2.1]hept-5-ene-2-carbonitrile, is typically formed in high yield and can be purified by distillation under reduced pressure.
Reaction Mechanism: Diels-Alder Reaction
The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.
Caption: Concerted mechanism of the Diels-Alder reaction.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles.[7] In the context of unsaturated nitriles, these reactions typically involve the nitrile group as part of the 1,3-dipole (e.g., nitrile oxides) or the alkene/alkyne as the dipolarophile. Nitrile oxides, generated in situ from oximes, readily react with unsaturated nitriles to form isoxazolines.[8][9]
Quantitative Data for 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Product | Reaction Conditions | Yield (%) | Regioisomer Ratio | Reference |
| Benzonitrile oxide | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | Et3N, CHCl3, rt | 85 | >95:5 | Fictionalized Example |
| Mesitonitrile oxide | Acrylonitrile | 3-Mesityl-5-cyano-4,5-dihydroisoxazole | NaOCl, CH2Cl2/H2O, rt | 78 | >98:2 | Fictionalized Example |
| C-Phenyl-N-methylnitrone | Acrylonitrile | 2-Methyl-3-phenyl-5-cyanoisoxazolidine | Toluene, reflux | 92 | 85:15 | Fictionalized Example |
Experimental Protocol: 1,3-Dipolar Cycloaddition of Benzonitrile Oxide with Styrene
This protocol describes the in situ generation of benzonitrile oxide and its reaction with styrene.
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Styrene
-
Triethylamine (Et3N)
-
Chloroform (CHCl3)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve benzaldoxime and styrene in chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Generation of Nitrile Oxide: Add N-chlorosuccinimide to the solution and stir at room temperature.
-
Addition of Base: Slowly add triethylamine to the reaction mixture. The triethylamine facilitates the in situ formation of benzonitrile oxide.
-
Reaction Time: Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove triethylammonium chloride. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography on silica gel.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction, similar to the Diels-Alder reaction, but involves a 4π electron component (the 1,3-dipole) and a 2π electron component (the dipolarophile).
References
- 1. chesci.com [chesci.com]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
The Biological Activity of Short-Chain Aliphatic Nitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of short-chain aliphatic nitriles, focusing on their toxicological profiles, mechanisms of action, and the experimental methodologies used for their assessment. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.
Introduction to Short-Chain Aliphatic Nitriles
Short-chain aliphatic nitriles are organic compounds characterized by a cyano (-C≡N) group attached to an alkyl chain of five or fewer carbon atoms. This class of chemicals, including acetonitrile, propionitrile, butyronitrile, isobutyronitrile, and succinonitrile, finds widespread use as solvents, intermediates in organic synthesis, and in various industrial applications.[1] Despite their utility, their biological activity, particularly their toxicity, is a subject of significant interest and concern. The primary mechanism of acute toxicity for many of these nitriles is their metabolic conversion to cyanide, a potent inhibitor of cellular respiration.[2]
Quantitative Toxicity Data
The acute toxicity of short-chain aliphatic nitriles is typically quantified by the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation exposure. These values represent the dose or concentration expected to cause mortality in 50% of a tested animal population. A compilation of reported acute toxicity data for key short-chain aliphatic nitriles in various animal models is presented below for comparative analysis.
Table 1: Acute Oral Toxicity of Short-Chain Aliphatic Nitriles
| Compound | Species | LD50 (mg/kg) | Reference(s) |
| Acetonitrile | Rat | 1,730 - 4,050 | [3] |
| Mouse | 170 - 520 | [4] | |
| Propionitrile | Rat | 39 | [5] |
| Mouse | 28 (intraperitoneal) | [5] | |
| Butyronitrile | Rat | 50 (intraperitoneal) | [6] |
| Mouse | 28 | [6] | |
| Isobutyronitrile | Mouse | Not Available | |
| Succinonitrile | Rat | 450 | [4][7] |
| Mouse | 129 | [3] |
Table 2: Acute Inhalation Toxicity of Short-Chain Aliphatic Nitriles
| Compound | Species | LC50 (ppm) | Exposure Duration | Reference(s) |
| Acetonitrile | Rat | 7,551 - 16,000 | 4 - 8 hours | [3][8] |
| Mouse | 2,300 - 5,700 | 1 - 2 hours | [3] | |
| Guinea Pig | 5,655 | 4 hours | [9] | |
| Propionitrile | Mouse | 163 | 1 hour | [10] |
| Butyronitrile | Mouse | 249 | 1 hour | [10] |
| Isobutyronitrile | Rat | Not Available | ||
| Mouse | Not Available | |||
| Succinonitrile | Rat | Not Available |
Mechanism of Action: The Role of Metabolism in Toxicity
The primary mechanism underlying the acute toxicity of many short-chain aliphatic nitriles is their biotransformation to cyanide.[2] This metabolic activation is predominantly carried out by the cytochrome P450 mixed-function oxidase system, with a significant role attributed to the CYP2E1 isozyme, particularly in the case of acetonitrile.[11][12]
The generalized metabolic pathway involves the hydroxylation of the carbon atom alpha to the cyano group, forming an unstable cyanohydrin intermediate. This cyanohydrin then spontaneously decomposes to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.
Figure 1: Generalized metabolic pathway of aliphatic nitriles.
Once released, hydrogen cyanide exerts its toxic effect by binding to the ferric iron in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain. This binding inhibits the final step of oxidative phosphorylation, leading to a halt in aerobic respiration and a rapid decrease in cellular ATP production. The resulting cellular hypoxia is particularly damaging to tissues with high oxygen demand, such as the central nervous system and the heart.
Below are the specific metabolic pathways for acetonitrile, propionitrile, butyronitrile, isobutyronitrile, and succinonitrile.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdc.gov [cdc.gov]
- 10. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of cytochrome P-450 IIE1 and catalase in the oxidation of acetonitrile to cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synthetic Versatility of (E)-hept-2-enenitrile: A Technical Guide to its Potential Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(E)-hept-2-enenitrile , a member of the α,β-unsaturated nitrile class of compounds, represents a versatile and reactive building block in modern organic synthesis. Its conjugated system, comprising a carbon-carbon double bond and a nitrile group, provides multiple sites for chemical modification, making it a valuable precursor for the synthesis of a diverse array of acyclic and heterocyclic molecules. This technical guide explores the potential applications of this compound, focusing on its utility in key synthetic transformations and the construction of complex molecular architectures relevant to pharmaceutical and materials science.
While the general reactivity of α,β-unsaturated nitriles is well-established, it is important to note that specific, quantitative data and detailed experimental protocols for many reactions involving this compound are not extensively reported in publicly available literature. Therefore, this guide will focus on the predicted reactivity and potential applications based on established principles of organic chemistry, supported by general methodologies for analogous systems.
Core Reactivity and Synthetic Potential
The electronic structure of this compound is characterized by the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. This renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The principal transformations involving this compound can be categorized as follows:
-
Michael (1,4-Conjugate) Addition: This is a cornerstone reaction for α,β-unsaturated systems. A variety of nucleophiles can add to the β-position of this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
-
Cycloaddition Reactions: The double bond in this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to cyclic and heterocyclic frameworks.
-
Reduction: The nitrile and the alkene functionalities can be selectively or exhaustively reduced to afford amines and saturated nitriles or alkanes, respectively.
-
Synthesis of Heterocycles: this compound serves as a valuable synthon for the construction of nitrogen-containing heterocycles such as pyridines and pyrroles.[1]
Key Synthetic Applications and Methodologies
Michael Addition Reactions
The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[2] this compound is an excellent Michael acceptor, reacting with a broad spectrum of nucleophiles.
Table 1: Potential Michael Donors for Reaction with this compound and Expected Products
| Nucleophile (Michael Donor) | Product Type | Potential Applications |
| Enolates (from ketones, esters, etc.) | γ-Cyanoketones/esters | Building blocks for carbocyclic and heterocyclic synthesis |
| Organocuprates (Gilman reagents) | β-Alkylated nitriles | Introduction of alkyl and aryl substituents |
| Amines | β-Amino nitriles | Precursors to diamines and amino acids |
| Thiols | β-Thio nitriles | Synthesis of sulfur-containing compounds |
| Grignard Reagents (in the presence of Cu salts) | β-Alkylated nitriles | Controlled alkylation |
Experimental Protocol: General Procedure for the Michael Addition of a Thiol to this compound
Note: This is a generalized protocol and requires optimization for the specific substrate.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, ethanol) at room temperature is added the desired thiol (1.1 eq).
-
A catalytic amount of a base (e.g., triethylamine, DBU) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-thio nitrile.
Caption: General workflow for a Michael addition reaction.
Synthesis of Nitrogen-Containing Heterocycles
This compound is a valuable precursor for the synthesis of substituted pyridines and pyrroles, which are prevalent motifs in pharmaceuticals and agrochemicals.
A common strategy for pyridine synthesis involves the reaction of an α,β-unsaturated carbonyl compound (or its equivalent) with an enamine or a compound containing an active methylene group and an amine source. While specific examples with this compound are scarce, a plausible approach involves its reaction with an enamine followed by cyclization and oxidation.
Experimental Protocol: General Procedure for the Synthesis of a Dihydropyridine from this compound and an Enamine
Note: This is a generalized protocol and requires optimization.
-
In a round-bottom flask, this compound (1.0 eq) and the desired enamine (1.1 eq) are dissolved in a high-boiling point solvent such as toluene or xylene.
-
A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., acetic acid) is added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon consumption of the starting materials, the solvent is removed under reduced pressure.
-
The crude product, a dihydropyridine derivative, can be purified by column chromatography or used directly in the subsequent oxidation step.
-
For oxidation to the corresponding pyridine, the crude dihydropyridine is dissolved in a suitable solvent and treated with an oxidizing agent (e.g., DDQ, manganese dioxide).
References
Literature review of α,β-unsaturated nitrile chemistry
An In-Depth Technical Guide to the Chemistry of α,β-Unsaturated Nitriles for Researchers, Scientists, and Drug Development Professionals.
Introduction
α,β-Unsaturated nitriles are a class of organic compounds featuring a nitrile group (C≡N) conjugated with a carbon-carbon double bond.[1] This structural arrangement results in unique electronic properties and a versatile reactivity profile that makes them valuable intermediates in organic synthesis. The conjugation between the electron-withdrawing nitrile group and the alkene delocalizes the π-electrons, which stabilizes the molecule and renders the β-carbon susceptible to nucleophilic attack.[1]
These compounds serve as key building blocks for the synthesis of a wide array of more complex molecules, including nitrogen-containing heterocycles like pyridines and pyrroles.[1] Their utility extends significantly into the realm of medicinal chemistry and drug development, where the α,β-unsaturated nitrile moiety is found in several pharmaceutical agents and can act as a "warhead" for covalent inhibitors.[2][3][4] More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, highlighting the importance of this functional group in modulating pharmacokinetic and pharmacodynamic properties.[2][5] The introduction of a nitrile can enhance binding affinity to target proteins, improve metabolic stability, and even overcome drug resistance.[2][6]
This guide provides a comprehensive overview of the synthesis, reactivity, and applications of α,β-unsaturated nitriles, with a focus on their relevance to drug discovery and development.
Synthesis of α,β-Unsaturated Nitriles
The synthesis of α,β-unsaturated nitriles can be achieved through several reliable methods. The most prominent among these are the Knoevenagel condensation, the Horner-Wadsworth-Emmons reaction, and various cyanation techniques.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like a nitrile with an α-hydrogen) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This method is widely used for its efficiency and is often catalyzed by a weak base. A one-pot sequential hydroformylation/Knoevenagel reaction has been developed for the synthesis of (Z)-α,β-unsaturated nitriles from alkenes and nitriles, demonstrating excellent chemo-, regio-, and stereoselectivity.[7][8]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene.[9] This method is particularly valued for its high stereoselectivity, typically yielding the (E)-alkene.[9][10] The use of diethyl (cyanomethyl)phosphonate is a common strategy for introducing the cyano group and forming the α,β-unsaturated system.[11] Mild and practical procedures using lithium hydroxide have been established for this transformation.[12]
Cyanation Methods
Direct cyanation methods offer alternative routes. This can involve the reaction of vinyl halides or triflates with a cyanide source, often catalyzed by a transition metal like nickel.[13] Another approach is the dehydroxylative cyanation of benzylic alcohols using trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst.[14]
Below is a general workflow for the synthesis of these compounds.
Caption: General synthetic routes to α,β-unsaturated nitriles.
Table 1: Summary of Synthetic Methods for α,β-Unsaturated Nitriles
| Method | Substrates | Reagents/Catalyst | Conditions | Product Stereochemistry | Ref. |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Aldehyde, Malononitrile | Gallium Chloride | Solvent-free, room temp. | - | [15] |
| Knoevenagel Condensation | Barbituric acid, Aldehyde | Sodium Cyanide in Water | 70 °C, catalyst-free | - | [16] |
| Sequential Hydroformylation/Knoevenagel | α-Olefins, Arylacetonitriles | Rhodium catalyst | Mild conditions | (Z)-isomers | [7][8] |
| Horner-Wadsworth-Emmons | Aldehydes/Ketones, α-Cyano phosphonates | Lithium Hydroxide | Mild, practical | (E)-isomers predominantly | [12] |
| Horner-Wadsworth-Emmons | Potassium Acyltrifluoroborates, Diethyl (cyanomethyl)phosphonate | KHDMS | Room temperature | (E)-isomers exclusively | [11] |
| Reductive Coupling | Vinyl Triflates, 1,4-Dicyanobenzene | Nickel catalyst | Mild conditions | - |[13] |
Experimental Protocol: Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile
This protocol is adapted from a general procedure for solvent-free Knoevenagel condensation.[15]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Gallium Chloride (GaCl₃)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine benzaldehyde (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of gallium chloride (e.g., 5 mol%).
-
Grind the mixture vigorously with a pestle at room temperature for the time specified by reaction monitoring (e.g., 5-10 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a solid product is typically formed.
-
Add cold water to the reaction mixture and stir.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product. If further purification is needed, recrystallize the solid from ethanol.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.
Reactivity of α,β-Unsaturated Nitriles
The conjugated system in α,β-unsaturated nitriles dictates their reactivity, allowing them to participate in a variety of important organic transformations.[1]
Michael Addition (1,4-Conjugate Addition)
This is one of the most fundamental reactions of α,β-unsaturated nitriles. Nucleophiles attack the electrophilic β-carbon of the alkene, leading to a 1,4-adduct.[1][17] This reaction is a powerful tool for forming C-C and C-heteroatom bonds. A wide range of nucleophiles, including carbanions, amines, and thiols, can be employed. The resulting adducts are often intermediates for the synthesis of carbo- and heterocyclic compounds.[17][18] Manganese-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles provides an atom-economical route to glutaronitrile derivatives.[19]
Diels-Alder Reaction ([4+2] Cycloaddition)
In the Diels-Alder reaction, α,β-unsaturated nitriles act as dienophiles, reacting with a conjugated diene to form a six-membered ring.[1][20] The electron-withdrawing nature of the nitrile group activates the dienophile, facilitating the reaction.[21] This reaction is highly stereospecific and is a cornerstone for the synthesis of complex cyclic and bicyclic systems.[20][21][22]
Reduction
The selective reduction of α,β-unsaturated nitriles can be achieved to yield either saturated nitriles or allylic amines.
-
Conjugate Reduction: The C=C double bond can be selectively reduced to a single bond, yielding the corresponding saturated nitrile. This can be accomplished using reagents like sodium borohydride in a methanol-pyridine system or through catalytic hydrosilylation with copper complexes.[23][24][25]
-
Nitrile Group Reduction: While less common without affecting the double bond, specific reagents can target the nitrile group. However, typically both functionalities are reduced under strong reducing conditions.
Cycloaddition Reactions
Beyond the Diels-Alder reaction, α,β-unsaturated nitriles can participate in other cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones and nitrile oxides, to form five-membered heterocyclic rings.[26][27][28]
Caption: Key reactions of α,β-unsaturated nitriles.
Table 2: Summary of Key Reactions of α,β-Unsaturated Nitriles
| Reaction Type | Reagents | Product Type | Notes | Ref. |
|---|---|---|---|---|
| Michael Addition | Carbonyl compounds (carbanions) | Carbo- and heterocyclic precursors | Nucleophilic addition to the β-carbon. | [17] |
| Diels-Alder | α-Terpinene (diene) | Bicyclic adduct | Nitrile acts as the dienophile. | [29] |
| Conjugate Reduction | Cu/bisphosphine catalyst, PMHS, t-butanol | Saturated nitrile | Chemoselective reduction of the C=C bond. | [23] |
| Conjugate Reduction | Sodium borohydride | Saturated nitrile | Performed in a methanol-pyridine solvent system. | [24] |
| [3+2] Cycloaddition | Nitrone, Nitrile Oxide | 5-membered heterocycles | Versatile method for heterocycle synthesis. |[26] |
Experimental Protocol: Michael Addition of a Thiol to an α,β-Unsaturated Nitrile
This protocol describes a general procedure for the conjugate addition of a thiol to an α,β-unsaturated nitrile, a common transformation in organic and medicinal chemistry.
Materials:
-
α,β-Unsaturated nitrile (e.g., cinnamonitrile)
-
Thiol (e.g., thiophenol)
-
Basic catalyst (e.g., triethylamine, DBU)
-
Solvent (e.g., dichloromethane, THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the α,β-unsaturated nitrile (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of the base (e.g., 10 mol% triethylamine) to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction's progress using TLC until the starting material is consumed.
-
Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure Michael adduct.
-
Characterize the final product by spectroscopic methods.
Applications in Drug Development
The nitrile group is a key pharmacophore found in numerous approved drugs.[5] Its unique electronic properties—strong dipole moment and ability to act as a hydrogen bond acceptor—allow it to modulate the physicochemical properties of a drug molecule, often improving its pharmacokinetic profile.[2][30]
Covalent Inhibition
A particularly important application of the α,β-unsaturated nitrile moiety is in the design of covalent inhibitors.[4] This functional group can act as a Michael acceptor, reacting with nucleophilic residues (such as the thiol group of cysteine or the hydroxyl group of serine) in the active site of a target protein.[2] This forms a covalent bond, leading to irreversible or slowly reversible inhibition. This strategy has been successfully employed to develop potent and selective inhibitors for various enzyme classes, including kinases and proteases.[2][4]
For example, some dipeptidyl peptidase (DPP-IV) inhibitors, used for treating type 2 diabetes, are α-amino nitriles that form a reversible covalent adduct with a serine residue in the enzyme's active site.[30] While not α,β-unsaturated, this highlights the reactivity of the nitrile group in a biological context. The α,β-unsaturated system enhances this reactivity, making it a powerful tool for targeted covalent modification.
Caption: Mechanism of covalent inhibition by a nitrile-containing drug.
Table 3: Examples of Nitrile-Containing Pharmaceuticals
| Drug Name | Therapeutic Area | Mechanism of Action | Role of Nitrile Group | Ref. |
|---|---|---|---|---|
| Vildagliptin | Type 2 Diabetes | DPP-IV inhibitor | Forms a reversible covalent bond with the active site serine. | [2] |
| Anastrazole (Arimidex) | Breast Cancer | Aromatase inhibitor | The polar nitrile group interacts with the enzyme active site. | [30] |
| Entacapone | Parkinson's Disease | COMT inhibitor | The α,β-unsaturated nitrile system is part of the core pharmacophore. | [7][30] |
| Cefmetazole | Antibacterial | ClpP inhibitor | Forms a covalent bond with a threonine residue (T186) in the binding pocket. |[2] |
Conclusion
α,β-Unsaturated nitriles are a versatile and highly valuable class of compounds in modern organic chemistry. Their synthesis is well-established through robust methods like the Knoevenagel condensation and Horner-Wadsworth-Emmons reaction, which offer good control over yield and stereochemistry. The unique reactivity endowed by their conjugated system allows for a wide range of transformations, including Michael additions and Diels-Alder reactions, which are fundamental for building molecular complexity. In drug development, the nitrile moiety, particularly within an α,β-unsaturated system, serves not only as a critical pharmacophore for modulating drug properties but also as a reactive handle for designing targeted covalent inhibitors. This dual role ensures that α,β-unsaturated nitriles will continue to be a focal point of research for chemists, biologists, and drug development professionals.
References
- 1. fiveable.me [fiveable.me]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles by template catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 26. Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide [scielo.org.mx]
- 27. mdpi.com [mdpi.com]
- 28. chemrxiv.org [chemrxiv.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of Aliphatic Nitriles: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aliphatic nitriles, organic compounds containing a –C≡N functional group, are utilized in various industrial applications, including pharmaceuticals, and consequently can be released into the environment. Understanding their environmental fate and degradation is crucial for assessing their ecological impact and developing remediation strategies. This guide provides an in-depth analysis of the biotic and abiotic degradation pathways of aliphatic nitriles, their transport between environmental compartments, and the experimental protocols used to study these processes. The primary mechanism for the environmental removal of aliphatic nitriles is microbial degradation, which proceeds through two main enzymatic pathways. Abiotic processes such as hydrolysis and photodegradation also contribute to their transformation, though typically at slower rates. This document synthesizes current knowledge, presenting quantitative data in accessible formats and detailing methodologies for continued research in this field.
Biodegradation of Aliphatic Nitriles
The principal route for the breakdown of aliphatic nitriles in the environment is through microbial metabolism.[1] Numerous microorganisms, particularly bacteria from the genera Rhodococcus and Pseudomonas, have demonstrated the ability to utilize aliphatic nitriles as sole sources of carbon and nitrogen.[2][3] This biodegradation is mediated by specific enzymatic pathways that convert the nitrile group into more readily metabolizable forms.
Enzymatic Degradation Pathways
There are two primary enzymatic pathways for the microbial degradation of nitriles: the nitrilase pathway and the nitrile hydratase/amidase pathway.[3][4][5]
-
Nitrilase Pathway: This pathway involves a single enzymatic step where a nitrilase enzyme (EC 3.5.5.1) directly hydrolyzes the nitrile to a carboxylic acid and ammonia.[3]
-
Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase (NHase; EC 4.2.1.84) hydrates the nitrile to its corresponding amide.[5][6] Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to a carboxylic acid and ammonia.[5][6]
The biodegradation of acetonitrile and acrylonitrile by an adapted activated sludge consortium was shown to proceed via the two-step nitrile hydratase/amidase pathway, generating acetamide and acrylamide as intermediates, respectively.[2] In contrast, the degradation of benzonitrile by the same consortium followed the direct nitrilase pathway.[2] Some bacteria, like Rhodococcus rhodochrous, possess both pathways, with the preferred route depending on the specific nitrile substrate and induction conditions.[6][7]
Quantitative Biodegradation Data
The efficiency of microbial degradation of aliphatic nitriles varies depending on the specific compound, the microbial species, and environmental conditions such as pH and temperature.
| Aliphatic Nitrile | Microorganism/System | Degradation Rate | Conditions | Reference |
| Acetonitrile | Adapted Activated Sludge | 0.083 g g⁻¹-VSS h⁻¹ | pH 7, 25°C | [2] |
| Acrylonitrile | Adapted Activated Sludge | 0.0074 g g⁻¹-VSS h⁻¹ | pH 7, 25°C | [2] |
| Acetonitrile | Stirred Biofilm Reactor | ~80 g m⁻³ reactor h⁻¹ | - | [8] |
| Acetonitrile | Bacterial Consortium | 99% removal in 72h | pH 7.03, 35°C | [9][10] |
| Adiponitrile | Rhodococcus erythropolis NHase | Kcat: 82.77 s⁻¹ | pH 7.0, 35°C | [11] |
Abiotic Degradation of Aliphatic Nitriles
While less significant than biodegradation, abiotic processes can contribute to the transformation of aliphatic nitriles in the environment.
Hydrolysis
Aliphatic nitriles can undergo chemical hydrolysis to form amides and subsequently carboxylic acids. This reaction is generally slow under neutral environmental conditions but can be catalyzed by acidic or alkaline conditions and elevated temperatures.[3] The process mirrors the enzymatic pathways but lacks the high efficiency and specificity of microbial enzymes.
Photodegradation
Photodegradation, or photolysis, is the breakdown of compounds by light. Aqueous solutions of acetonitrile can be decomposed by exposure to UV light and natural sunlight.[1] In one study, UV light (365 nm) reduced the aqueous concentration of acetonitrile by 70% in 6 hours, with complete destruction after 27 hours.[1] Photocatalytic degradation of acetonitrile in the gas phase has also been observed using TiO₂ catalysts, yielding carbon dioxide and hydrogen cyanide as products.[12][13] However, this process can also generate toxic intermediates such as cyanogen and free cyanide.[1] The relevance of direct photolysis in natural waters can be limited by water quality and depth.[1]
Environmental Fate and Intermedia Transport
The movement and distribution of aliphatic nitriles in the environment are governed by their physical and chemical properties.
-
Volatilization: Short-chain aliphatic nitriles, such as acetonitrile, can be volatile. Their tendency to partition from water to the atmosphere is determined by their vapor pressure and Henry's Law constant. This process can be a significant transport mechanism from surface waters and moist soils.
-
Adsorption/Sorption: Aliphatic nitriles can adsorb to soil and sediment particles. This process is influenced by soil properties like organic matter content, clay content, and pH, as well as the chemical's polarity and water solubility. Adsorption reduces the concentration of the nitrile in the aqueous phase, thereby affecting its mobility and bioavailability for degradation.
-
Leaching: Water-soluble aliphatic nitriles that do not strongly adsorb to soil particles have the potential to leach through the soil profile and contaminate groundwater.
Experimental Protocols
Protocol for Batch Biodegradation Assay
This protocol outlines a typical experiment to assess the biodegradation of an aliphatic nitrile by a microbial consortium.
-
Preparation of Mineral Salts Medium (MSM):
-
Prepare a sterile basal salt medium containing essential minerals (e.g., K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, (NH₄)₂SO₄, and trace elements).
-
The aliphatic nitrile (e.g., acetonitrile) is added as the sole source of carbon and nitrogen at a defined concentration (e.g., 100-500 mg/L).
-
Adjust the pH of the medium to a neutral value (e.g., 7.0) using sterile NaOH or HCl.
-
-
Inoculum Preparation:
-
Enrich microorganisms from an environmental source (e.g., activated sludge from a pharmaceutical wastewater treatment plant) by cultivating them in MSM containing the target nitrile.[2]
-
Grow the enriched culture to the late exponential phase.
-
Harvest the cells by centrifugation, wash with sterile phosphate buffer to remove residual medium, and resuspend in fresh MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
-
Experimental Setup:
-
Dispense the MSM with the nitrile into sterile flasks (e.g., 250 mL Erlenmeyer flasks).
-
Inoculate the flasks with the prepared microbial culture (e.g., 5% v/v).
-
Prepare a sterile control flask containing MSM and the nitrile but no inoculum to account for abiotic losses.
-
Incubate the flasks on an orbital shaker (e.g., 150 rpm) at a constant temperature (e.g., 30-35°C).[10]
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Centrifuge the samples to remove microbial cells.
-
Analyze the supernatant for the concentration of the aliphatic nitrile and its potential degradation products (amide, carboxylic acid) using appropriate analytical methods (see Section 5.2).
-
Analytical Methods
The quantification of aliphatic nitriles and their degradation products is essential for studying their environmental fate.
| Technique | Analytes | Sample Preparation | Detection Limit | Reference |
| Gas Chromatography (GC) | Aliphatic Nitriles, Amides | Liquid-liquid extraction, Solid-phase extraction (SPE), Purge and Trap | Low µg/L to mg/L | [14][15] |
| High-Performance Liquid Chromatography (HPLC) | Nitriles, Amides, Carboxylic Acids | Direct injection of aqueous sample (after filtration), SPE | Low µg/L to mg/L | [14] |
| Ion Chromatography | Anions (e.g., from degradation) | Direct injection of aqueous sample | 0.01 to 1 mg/L | [16] |
| GC-Mass Spectrometry (GC-MS) | Identification and quantification of nitriles and metabolites | Similar to GC | Lower than GC with standard detectors | [14][15] |
Sample Preparation Overview:
-
Water Samples: For trace analysis, pre-concentration steps like solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) may be necessary. For higher concentrations, direct injection after filtration might be sufficient.[15]
-
Soil/Sediment Samples: Analytes are typically extracted from the solid matrix using a suitable organic solvent via methods such as Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction. The extract is then cleaned up and concentrated before analysis.[15]
Conclusion
The environmental persistence of aliphatic nitriles is largely limited by microbial degradation. The enzymatic machinery of various bacteria, primarily through nitrilase or nitrile hydratase/amidase pathways, efficiently transforms these compounds into carboxylic acids and ammonia. Abiotic processes like hydrolysis and photodegradation play a secondary role. The transport and distribution of aliphatic nitriles are dictated by their physicochemical properties, with volatilization being significant for smaller molecules and sorption to soil/sediment affecting their mobility and bioavailability. The experimental and analytical protocols detailed herein provide a framework for further research into the environmental behavior of this important class of chemicals, aiding in risk assessment and the development of effective bioremediation technologies.
References
- 1. osti.gov [osti.gov]
- 2. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nitrile-Degrading Bacteria Isolated from Compost [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of acetonitrile through a sequence of microbial reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of different photocatalytic systems for acetonitrile degradation in gas-solid regime [iris.unito.it]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. env.go.jp [env.go.jp]
- 16. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
Heptenenitrile Isomers: A Technical Guide to Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptenenitrile isomers, a group of unsaturated aliphatic nitriles with the chemical formula C₇H₁₁N, represent a class of volatile organic compounds with potential significance in various scientific domains. Their structural diversity, arising from the position and geometry of the carbon-carbon double bond, suggests a range of chemical and biological properties yet to be fully elucidated. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural occurrence of heptenenitrile isomers. It is designed to be a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development by summarizing available data, detailing relevant experimental methodologies, and outlining potential biosynthetic pathways. While information on specific heptenenitrile isomers remains limited in the scientific literature, this guide consolidates the existing knowledge and provides a framework for future research in this area.
Natural Occurrence of Heptenenitrile Isomers
The natural occurrence of many heptenenitrile isomers is not yet extensively documented. However, nitriles, in general, are known to be produced by a variety of organisms, including plants, fungi, and bacteria, where they can play roles in defense, signaling, and metabolism. The information available on specific heptenenitrile isomers is sparse and often qualitative.
| Isomer | Natural Source | Compound Class | Reference Type |
| (E)-2-Heptenenitrile | Identified in the volatile profile of some plants. | Unsaturated Aliphatic Nitrile | Scientific Literature |
| 6-Heptenenitrile | Commercially available, suggesting potential industrial synthesis or isolation from an un-specified natural source. | Unsaturated Aliphatic Nitrile | Commercial Supplier Data |
Note: The table above represents the limited publicly available information. Further research is required to identify and quantify heptenenitrile isomers in a broader range of natural sources.
Biosynthesis of Unsaturated Nitriles
While specific biosynthetic pathways for individual heptenenitrile isomers have not been detailed, the general formation of unsaturated nitriles in nature is understood to occur through several enzymatic steps. In fungi, for instance, the biosynthesis of some unsaturated metabolites involves a polyketide synthase (PKS) pathway. This process begins with precursor molecules like acetyl-CoA and malonyl-CoA, which are sequentially condensed to build a polyketide chain. Subsequent enzymatic modifications, including dehydration and reduction, can introduce double bonds. The nitrile functionality is often introduced through the action of a nitrile synthase or a related enzyme that converts an aldehyde or oxime precursor.
The biosynthesis of fungal natural products can also involve crosstalk between different metabolic pathways, potentially leading to a diverse array of secondary metabolites, including unsaturated nitriles.[1]
Experimental Protocols
The identification and quantification of heptenenitrile isomers in natural samples require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing volatile compounds in complex mixtures like essential oils.[2][3][4][5] Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation and differentiation of isomers, particularly for distinguishing between cis and trans configurations.[6]
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Nitrile Analysis
This protocol is suitable for the qualitative and semi-quantitative analysis of heptenenitrile isomers in plant volatiles or food aroma.
1. Sample Preparation:
-
Place a known amount of the sample (e.g., 1-5 g of homogenized plant material or liquid sample) into a headspace vial.
-
Add a known concentration of an internal standard (e.g., a deuterated nitrile or a nitrile with a different chain length) for semi-quantification.
-
Seal the vial with a septum cap.
2. HS-SPME Procedure:
-
Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a fixed time (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify unknown compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley). For targeted analysis and quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
4. Data Analysis:
-
Identify peaks by comparing their mass spectra and retention indices with those of authentic standards or library data.
-
Semi-quantify the identified heptenenitrile isomers by comparing their peak areas to the peak area of the internal standard.
Protocol 2: ¹H and ¹³C NMR Spectroscopy for Isomer Differentiation
This protocol is essential for the unambiguous structural confirmation of isolated or synthesized heptenenitrile isomers.
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified heptenenitrile isomer (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
2. NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to observe are:
-
Chemical Shifts (δ): The positions of the signals provide information about the electronic environment of the protons. Protons near the double bond and the nitrile group will have characteristic chemical shifts.
-
Coupling Constants (J): The splitting patterns of the signals reveal the connectivity of the protons. The magnitude of the coupling constant between vinylic protons is crucial for determining the geometry of the double bond. Generally, trans couplings (J ≈ 12-18 Hz) are larger than cis couplings (J ≈ 6-12 Hz).
-
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly the sp² carbons of the double bond and the nitrile carbon, provide further structural confirmation.
-
2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the overall structure.
3. Spectral Interpretation:
-
Analyze the chemical shifts, integration values, and coupling constants in the ¹H NMR spectrum to determine the proton environments and their connectivity.
-
Use the ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Combine all NMR data to elucidate the complete structure and stereochemistry of the heptenenitrile isomer.
Biological Activity of Unsaturated Aliphatic Nitriles
The biological activities of specific heptenenitrile isomers are largely unexplored. However, the class of unsaturated aliphatic nitriles has been investigated for various biological effects. The toxicity of aliphatic nitriles is influenced by the degree of unsaturation and the potential for cyanide release.[6] Some unsaturated nitriles have shown potential as semiochemicals, acting as pheromones or allomones in insect communication. For instance, (E)-2-octenyl acetate, a structurally related compound, has been identified as a pheromone in the bagrada bug.[7] The stereochemistry of unsaturated compounds can play a pivotal role in their biological activity, with different isomers often exhibiting distinct effects.[8][9] Further research is warranted to investigate the potential biological roles of heptenenitrile isomers, including their activities as signaling molecules, defense compounds, or their potential as leads for drug development.
Conclusion and Future Directions
The study of heptenenitrile isomers is an emerging field with considerable potential for new discoveries. This technical guide has summarized the currently sparse information on their natural occurrence and provided a solid foundation of experimental protocols for their future investigation. Key areas for future research include:
-
Systematic Screening: Comprehensive screening of a wide variety of natural sources, including plants, fungi, bacteria, and marine organisms, is necessary to identify and quantify the distribution of heptenenitrile isomers.
-
Biosynthetic Pathway Elucidation: Isotopic labeling studies and genetic approaches are needed to uncover the specific enzymatic pathways responsible for the biosynthesis of different heptenenitrile isomers in various organisms.
-
Biological Activity Profiling: A thorough investigation of the biological activities of synthesized or isolated heptenenitrile isomers is crucial to understand their ecological roles and potential applications in agriculture and medicine.
-
Development of Analytical Standards: The synthesis and characterization of all possible heptenenitrile isomers are essential for creating a library of analytical standards to facilitate their accurate identification and quantification in natural samples.
By addressing these research gaps, the scientific community can unlock the full potential of heptenenitrile isomers and their role in the natural world.
References
- 1. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 5. scitepress.org [scitepress.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. mdpi.com [mdpi.com]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
A Technical Guide to the Thermochemical Properties of (E)-hept-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermochemical data for (E)-hept-2-enenitrile. A comprehensive search of available literature revealed a lack of direct experimental or computational data for this specific compound. Consequently, this document provides a robust framework for estimating these crucial parameters. It outlines established theoretical principles for predicting thermochemical properties, details hypothetical experimental protocols for their determination, and presents estimated values based on analogous compounds. This guide serves as a foundational resource for researchers requiring thermochemical data for this compound in their scientific endeavors.
Introduction
This guide provides a comprehensive approach to understanding and estimating the thermochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to approximate these values and to pursue their experimental determination.
Estimated Thermochemical Data
In the absence of direct experimental data, thermochemical properties can be estimated using well-established methods such as group additivity. These methods rely on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups. The values presented in Table 1 are estimates derived from data for structurally similar compounds and functional group contributions.
| Thermochemical Property | Estimated Value | Units | Method of Estimation |
| Standard Enthalpy of Formation (gas, 298.15 K) | Value | kJ/mol | Group Additivity |
| Standard Molar Entropy (gas, 298.15 K) | Value | J/(mol·K) | Group Additivity |
| Molar Heat Capacity (gas, 298.15 K) | Value | J/(mol·K) | Group Additivity |
| Note: Specific numerical values are omitted as they would be purely hypothetical without a rigorous computational chemistry study, which is beyond the scope of this document. The table structure is provided for when such data becomes available. |
Methodologies for Thermochemical Data Estimation and Determination
Computational Estimation Protocol
A viable and widely used approach for obtaining thermochemical data is through computational quantum chemistry methods.
Workflow for Computational Estimation:
Caption: Computational workflow for estimating thermochemical data.
Detailed Steps:
-
Molecular Structure Definition: The 3D structure of this compound is defined using appropriate software.
-
Geometry Optimization: An initial geometry optimization is performed using a selected level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to find the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is then carried out on the optimized geometry. This step is crucial to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy, thermal corrections to enthalpy, and entropy.
-
Data Extraction: The output from the frequency calculation provides the standard enthalpy of formation, entropy, and heat capacity.
Proposed Experimental Determination Protocol
For definitive values, experimental determination is necessary. Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.
Workflow for Experimental Determination:
Caption: Experimental workflow for determining the enthalpy of formation.
Detailed Steps:
-
Sample Preparation:
-
Synthesis and Purification: this compound would need to be synthesized and purified to a high degree (>99.9%).
-
Characterization: The purity and identity of the compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
-
-
Combustion Calorimetry:
-
A precisely weighed sample of this compound is placed in a crucible within a bomb calorimeter.
-
The bomb is pressurized with pure oxygen.
-
The sample is ignited, and the complete combustion reaction occurs. The products of combustion for C₇H₁₁N would be CO₂(g), H₂O(l), and N₂(g).
-
The temperature change of the surrounding water bath is meticulously measured.
-
-
Data Analysis:
-
The heat of combustion is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter.
-
The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, by applying the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Related Thermochemical Data for Analogue Compounds
While data for this compound is unavailable, the National Institute of Standards and Technology (NIST) provides thermochemical data for the structurally related compound (E)-2-heptene (C₇H₁₄).[2][3] This data can be a valuable reference point for validating estimation methods.
| Compound | Formula | ΔfH° (gas, kJ/mol) | Data Source |
| (E)-2-Heptene | C₇H₁₄ | -74.2 | NIST[2] |
The difference in the enthalpy of formation between (E)-2-heptene and this compound would primarily be due to the substitution of a methyl group with a nitrile group and the associated changes in bonding and electronic structure.
Conclusion
This technical guide provides a framework for addressing the absence of direct thermochemical data for this compound. By utilizing computational estimation methods and established experimental protocols like combustion calorimetry, researchers can obtain the necessary data for their work. The provided workflows and reference data for analogous compounds offer a starting point for both theoretical and experimental investigations into the thermochemical properties of this compound. It is recommended that for applications requiring high accuracy, experimental determination of these properties be undertaken.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile and efficient route to α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] For the synthesis of α,β-unsaturated nitriles, malononitrile is a commonly employed active methylene compound due to the strong electron-withdrawing nature of its two nitrile groups, which enhances the acidity of the methylene protons.[3] The resulting α,β-unsaturated nitriles are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated nitriles using the Knoevenagel condensation, with a focus on the reaction between various aromatic aldehydes and malononitrile.
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Enolate Formation: A weak base abstracts a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).[2]
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated nitrile.[2]
The overall transformation is a nucleophilic addition followed by a dehydration reaction.[1]
Reaction Scheme
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. ias.ac.in [ias.ac.in]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Protocol for the Synthesis of (E)-hept-2-enenitrile from Pentanal
Abstract
This application note provides a detailed protocol for the synthesis of (E)-hept-2-enenitrile from pentanal. The synthesis is achieved via a Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of alkenes. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The HWE reaction offers high E-selectivity, operational simplicity, and straightforward purification, making it an efficient method for the preparation of α,β-unsaturated nitriles.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions, leading to reactions with a broader range of aldehydes and ketones.[1] Furthermore, the water-soluble nature of the phosphate byproduct simplifies the purification process.[2] The HWE reaction typically exhibits a high degree of stereoselectivity, predominantly yielding the (E)-alkene isomer.[1]
This protocol details the synthesis of this compound, a valuable building block in organic synthesis, from the readily available starting material, pentanal. The reaction employs diethyl cyanomethylphosphonate as the phosphonate reagent, which introduces the nitrile functionality and facilitates the formation of the desired α,β-unsaturated nitrile.
Reaction Scheme
Quantitative Data Summary
| Parameter | Value | Reference |
| Product Name | This compound | [3] |
| Molecular Formula | C₇H₁₁N | [3] |
| Molecular Weight | 109.17 g/mol | [3] |
| CAS Number | 22031-56-7 | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | ~125 °C (estimated) | [5] |
| Yield | High (expected) | - |
| Purity | >98% (achievable by chromatography) | - |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | Data not available in search results. |
| ¹³C NMR (CDCl₃) | Data not available in search results. |
| IR (neat) | ν(CN) ~2210 cm⁻¹ |
| Mass Spec (EI) | m/z (%): Specific data not available, but molecular ion peak at 109 expected. |
Experimental Protocol
Materials:
-
Pentanal (Valeraldehyde)
-
Diethyl cyanomethylphosphonate[4]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, e.g., 0.44 g of a 60% dispersion for a 10 mmol scale reaction).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF (e.g., 20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl cyanomethylphosphonate (1.0 equivalent, e.g., 1.77 g, 10 mmol) dropwise to the stirred suspension of sodium hydride in THF.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with Pentanal:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of pentanal (1.0 equivalent, e.g., 0.86 g, 10 mmol) in a small amount of anhydrous THF (e.g., 5 mL) to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
Pentanal is a flammable liquid and an irritant.
-
Diethyl cyanomethylphosphonate is toxic.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound from pentanal using the Horner-Wadsworth-Emmons reaction. The methodology is robust, highly stereoselective for the (E)-isomer, and allows for straightforward purification. This procedure is expected to provide the target compound in high yield and purity, making it a valuable method for researchers in organic and medicinal chemistry.
References
Application Notes and Protocols for the Stereoselective Synthesis of (E)-Alkenenitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Alkenenitriles are valuable building blocks in organic synthesis, serving as precursors to a wide range of functional groups and appearing as key structural motifs in many biologically active molecules and pharmaceuticals. Their stereoselective synthesis is therefore of significant importance. This document provides detailed application notes and experimental protocols for several key methods used to synthesize (E)-alkenenitriles with high stereoselectivity. The methods covered include the Horner-Wadsworth-Emmons reaction, the Wittig reaction with stabilized ylides, the hydrocyanation of alkynes, Negishi cross-coupling, and cross-metathesis.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[1][2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[2][3] A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup.[2][3]
The high (E)-selectivity of the HWE reaction is attributed to the thermodynamic control of the reaction intermediates. The transition state leading to the (E)-alkene is sterically more favorable and lower in energy than the one leading to the (Z)-alkene.[4]
Data Presentation
| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 95 | >95:5 | [2] |
| 2 | Cyclohexanecarboxaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | DME | 25 | 88 | >98:2 | [5] |
| 3 | 4-Nitrobenzaldehyde | Diethyl (cyanomethyl)phosphonate | LiOH·H₂O | THF | 25 | 92 | >99:1 | [6] |
| 4 | Heptanal | Diethyl (cyanomethyl)phosphonate | K₂CO₃ | THF/H₂O | 25 | 85 | 95:5 | [4] |
| 5 | Acetophenone | Diethyl (cyanomethyl)phosphonate | NaOMe | MeOH | 25 | 75 | 90:10 | [7] |
Experimental Protocol: Synthesis of (E)-Cinnamonitrile
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Diethyl (cyanomethyl)phosphonate (1.77 g, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Anhydrous tetrahydrofuran (THF), 50 mL
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g, 11 mmol).
-
Add anhydrous THF (30 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl (cyanomethyl)phosphonate (1.77 g, 10 mmol) to the suspension with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford (E)-cinnamonitrile as a colorless oil.
Logical Relationship Diagram
Caption: Horner-Wadsworth-Emmons reaction pathway.
Wittig Reaction with Stabilized Ylides
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[8][9] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (such as a nitrile or ester) adjacent to the carbanion, generally lead to the formation of (E)-alkenes with high selectivity.[8][9] This is because the reaction becomes reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[9]
Data Presentation
| Entry | Aldehyde/Ketone | Wittig Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| 1 | 4-Chlorobenzaldehyde | (Cyanomethylene)triphenylphosphorane | NaH | THF | 25 | 90 | >95:5 | [8] |
| 2 | 2-Naphthaldehyde | (Cyanomethylene)triphenylphosphorane | NaOMe | MeOH | 25 | 85 | 92:8 | [8] |
| 3 | Furfural | (Cyanomethylene)triphenylphosphorane | NEt₃ | CH₂Cl₂ | 25 | 82 | >98:2 | [8] |
| 4 | Cinnamaldehyde | (Cyanomethylene)triphenylphosphorane | K₂CO₃ | MeCN | 80 | 88 | 94:6 | [10] |
| 5 | Pyridine-4-carboxaldehyde | (Cyanomethylene)triphenylphosphorane | DBU | CH₂Cl₂ | 25 | 91 | >99:1 | [8] |
Experimental Protocol: Synthesis of (E)-3-(4-Chlorophenyl)acrylonitrile
Materials:
-
(Cyanomethyl)triphenylphosphonium chloride (3.38 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Anhydrous tetrahydrofuran (THF), 60 mL
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend (cyanomethyl)triphenylphosphonium chloride (3.38 g, 10 mmol) in anhydrous THF (40 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (0.44 g, 11 mmol) portion-wise to the stirred suspension. The color of the solution will turn deep orange, indicating the formation of the ylide.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield (E)-3-(4-chlorophenyl)acrylonitrile as a white solid.
Experimental Workflow
Caption: Workflow for Wittig synthesis of (E)-alkenenitriles.
Hydrocyanation of Alkynes
The hydrocyanation of alkynes is an atom-economical method for the synthesis of α,β-unsaturated nitriles.[11] The stereoselective synthesis of (E)-alkenenitriles can be achieved through the anti-Markovnikov addition of hydrogen cyanide across the triple bond of terminal alkynes.[12][13] This transformation is typically catalyzed by transition metal complexes, with rhodium- and nickel-based catalysts being particularly effective.[12][13] The use of cyanide sources other than the highly toxic HCN gas, such as acetone cyanohydrin or zinc cyanide, has made this method safer and more practical.[13][14]
Data Presentation
| Entry | Alkyne | Cyanide Source | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Regio/Stereo-selectivity | Reference |
| 1 | Phenylacetylene | Acetone cyanohydrin | TpRh(COD) | dppf | MeCN | 110 | 85 | >99:1 anti-Markovnikov, >99:1 E | [13] |
| 2 | 1-Octyne | Acetone cyanohydrin | TpRh(COD) | dppf | MeCN | 110 | 78 | >99:1 anti-Markovnikov, >99:1 E | [13] |
| 3 | 4-Ethynyltoluene | Zn(CN)₂ / H₂O | Ni(acac)₂ | Neocuproine | DMA | 50 | 92 | >99:1 Markovnikov | [14] |
| 4 | 1-Ethynylcyclohexene | Acetone cyanohydrin | TpRh(COD) | dppf | MeCN | 110 | 81 | >99:1 anti-Markovnikov, >99:1 E | [13] |
| 5 | 3-Phenyl-1-propyne | Acetone cyanohydrin | TpRh(COD) | dppf | MeCN | 110 | 75 | 95:5 anti-Markovnikov, >99:1 E | [13] |
Note: The regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system.
Experimental Protocol: Rh-Catalyzed Anti-Markovnikov Hydrocyanation of Phenylacetylene
Materials:
-
Phenylacetylene (102 mg, 1.0 mmol)
-
Acetone cyanohydrin (128 mg, 1.5 mmol)
-
TpRh(COD) (cyclopentadienyltris(pyrazolyl)borato)rhodium(I)(1,5-cyclooctadiene)) (23 mg, 0.05 mmol)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (33 mg, 0.06 mmol)
-
Anhydrous acetonitrile (MeCN), 2 mL
Procedure:
-
In a glovebox, add TpRh(COD) (23 mg, 0.05 mmol), dppf (33 mg, 0.06 mmol), and a magnetic stir bar to an oven-dried vial.
-
Add anhydrous acetonitrile (2 mL) to the vial.
-
Add phenylacetylene (102 mg, 1.0 mmol) and acetone cyanohydrin (128 mg, 1.5 mmol) to the reaction mixture.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 19:1) to afford (E)-cinnamonitrile.
Signaling Pathway Diagram
Caption: Proposed catalytic cycle for Rh-catalyzed hydrocyanation.
Negishi Cross-Coupling Reaction
The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organohalide catalyzed by a nickel or palladium complex, is a powerful tool for the formation of carbon-carbon bonds.[15][16] This reaction exhibits high functional group tolerance and proceeds with high regio- and stereoselectivity.[15] For the synthesis of (E)-alkenenitriles, a common strategy is the coupling of a (E)-vinyl halide with an organozinc cyanide reagent or the coupling of an α-bromo nitrile with an organozinc reagent in a stereoconvergent manner.[17]
Data Presentation
| Entry | Electrophile | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Stereochemical Outcome | Reference |
| 1 | (E)-1-Iodo-1-octene | Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF | 80 | 85 | Retention of (E)-geometry | [15] |
| 2 | (E)-β-Bromostyrene | Zn(CN)₂ | Pd₂(dba)₃ | dppf | THF | 60 | 90 | Retention of (E)-geometry | [16] |
| 3 | rac-α-Bromo-3-phenylpropanenitrile | PhZnCl | NiCl₂(glyme) | (i-Pr)-Pybox | THF | 25 | 88 | 95% ee (Stereoconvergent) | [17] |
| 4 | (E)-1-Bromo-2-cyclohexylethylene | Zn(CN)₂ | Pd(OAc)₂ | SPhos | Toluene | 100 | 82 | Retention of (E)-geometry | [15] |
| 5 | rac-α-Bromocyclohexanecarbonitrile | Me₂Zn | Ni(cod)₂ | (s-Bu)-Pybox | DME | 0 | 79 | 92% ee (Stereoconvergent) | [17] |
Experimental Protocol: Synthesis of (E)-2-Nonenenitrile
Materials:
-
(E)-1-Iodo-1-octene (238 mg, 1.0 mmol)
-
Zinc cyanide (70 mg, 0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol)
-
Anhydrous N,N-dimethylformamide (DMF), 5 mL
Procedure:
-
To an oven-dried Schlenk tube, add (E)-1-iodo-1-octene (238 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 20:1) to obtain (E)-2-nonenenitrile.
Logical Relationship Diagram
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Cross-Metathesis
Olefin cross-metathesis is a powerful and versatile method for the formation of new carbon-carbon double bonds.[18] For the synthesis of (E)-alkenenitriles, this reaction can be performed between a terminal alkene and acrylonitrile or fumaronitrile, catalyzed by ruthenium or molybdenum-based catalysts.[19] The stereochemical outcome can be controlled by the choice of catalyst and reaction conditions, with many modern catalysts showing a high preference for the (E)-isomer.[19]
Data Presentation
| Entry | Alkene 1 | Alkene 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| 1 | 1-Octene | Fumaronitrile | Mo-2c | 5 | Toluene | 80 | 75 | 96:4 | [19] |
| 2 | Styrene | Fumaronitrile | Mo-2c | 5 | Toluene | 80 | 82 | 97:3 | [19] |
| 3 | Allylbenzene | Acrylonitrile | Grubbs II | 5 | CH₂Cl₂ | 40 | 68 | 85:15 | [18] |
| 4 | (E)-β-Methylstyrene | Fumaronitrile | Mo-2c | 5 | Toluene | 80 | 72 | 96:4 | [19] |
| 5 | 1-Decene | Fumaronitrile | Mo-2c | 5 | Toluene | 80 | 78 | 95:5 | [19] |
Experimental Protocol: Synthesis of (E)-2-Undecenenitrile
Materials:
-
1-Decene (140 mg, 1.0 mmol)
-
Fumaronitrile (78 mg, 1.0 mmol)
-
Molybdenum-based catalyst Mo-2c (e.g., a Schrock-type catalyst) (38 mg, 0.05 mmol)
-
Anhydrous toluene, 5 mL
Procedure:
-
In a glovebox, add the molybdenum catalyst (38 mg, 0.05 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add 1-decene (140 mg, 1.0 mmol) and fumaronitrile (78 mg, 1.0 mmol) to the catalyst solution.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After cooling to room temperature, open the tube to the air to quench the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 30:1) to afford (E)-2-undecenenitrile.
Experimental Workflow
Caption: General workflow for cross-metathesis synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Rh-Catalyzed Anti-Markovnikov Hydrocyanation of Terminal Alkynes. | Semantic Scholar [semanticscholar.org]
- 13. Rh-Catalyzed Anti-Markovnikov Hydrocyanation of Terminal Alkynes [organic-chemistry.org]
- 14. Nickel-Catalyzed Highly Regioselective Hydrocyanation of Terminal Alkynes with Zn(CN)2 Using Water as the Hydrogen Source [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Cross Metathesis [organic-chemistry.org]
- 19. E- and Z-, Di-, and trisubstituted alkenyl nitriles through catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrocyanation of Alkynes in Heptenenitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrocyanation of alkynes is a potent chemical transformation that introduces a nitrile functional group and a hydrogen atom across a carbon-carbon triple bond, yielding valuable vinyl nitriles. These products serve as versatile synthetic intermediates in the pharmaceutical and materials science industries. This document provides detailed application notes and experimental protocols for the synthesis of heptenenitrile via the hydrocyanation of 1-hexyne, focusing on modern, safer methodologies that avoid the direct use of highly toxic hydrogen cyanide (HCN) gas. The protocols described herein utilize nickel-based catalytic systems with readily available and less hazardous cyanide sources.
Reaction Principle and Significance
The synthesis of heptenenitrile from 1-hexyne can be achieved through a nickel-catalyzed hydrocyanation reaction. This process can be tailored to yield either the linear product, (E)-hept-2-enenitrile, or the branched product, 2-methylidenehexanenitrile, depending on the choice of ligands and reaction conditions. Modern approaches employ cyanide surrogates like zinc cyanide (Zn(CN)₂) or malononitriles, enhancing the safety and practicality of the procedure.[1] Water or alcohols can serve as the hydrogen source in these reactions, further improving the safety profile by avoiding the in-situ generation of HCN.[2][3]
The resulting heptenenitrile isomers are valuable building blocks. The nitrile group can be readily transformed into various other functional groups, including amines, amides, carboxylic acids, and aldehydes, making them crucial precursors in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Experimental Protocols
This section details two distinct protocols for the synthesis of heptenenitrile from 1-hexyne, targeting either the branched (Markovnikov addition) or the linear (anti-Markovnikov addition) isomer.
Protocol 1: Synthesis of Branched Heptenenitrile (2-Methylidenehexanenitrile) via Markovnikov Addition
This protocol is adapted from a general method for the nickel-catalyzed hydrocyanation of terminal alkynes using Zn(CN)₂ and water.[4][5]
Materials:
-
1-Hexyne (C₆H₁₀)
-
Zinc Cyanide (Zn(CN)₂)
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Neocuproine
-
Manganese (Mn) powder
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water (H₂O)
-
Argon (Ar) gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Syringes and needles for liquid transfer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Ni(acac)₂ (5 mol%), neocuproine (6 mol%), Mn powder (50 mol%), and Zn(CN)₂ (2.0 equivalents).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (0.2 M relative to the alkyne) and deionized water (5.0 equivalents relative to the alkyne) to the flask.
-
Substrate Addition: Add 1-hexyne (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously at 50 °C for 24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methylidenehexanenitrile.
-
Protocol 2: Synthesis of Linear Heptenenitrile (this compound) via Anti-Markovnikov Addition
This protocol is based on a ligand-controlled nickel-catalyzed regiodivergent hydrocyanation method.[2]
Materials:
-
1-Hexyne (C₆H₁₀)
-
Zinc Cyanide (Zn(CN)₂)
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
1,3-Bis(diphenylphosphino)propane (DPPP)
-
Manganese (Mn) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
tert-Butanol (tBuOH)
-
Argon (Ar) gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Syringes and needles for liquid transfer
Procedure:
-
Reaction Setup: In a glovebox or under an argon atmosphere, add Ni(acac)₂ (10 mol%), DPPP (10 mol%), Mn powder (30 mol%), and Zn(CN)₂ (3.0 equivalents) to a dry reaction vial.
-
Solvent and Reagent Addition: Add anhydrous DMSO (0.2 M relative to the alkyne) and tBuOH (1.0 equivalent) to the vial.
-
Substrate Addition: Add 1-hexyne (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Seal the vial and stir the mixture at 100 °C for 36 hours.
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield this compound.
-
Data Presentation
The following tables summarize representative quantitative data for the nickel-catalyzed hydrocyanation of terminal alkynes, providing a basis for expected yields and regioselectivity.
Table 1: Markovnikov Hydrocyanation of Terminal Alkynes [1]
| Alkyne Substrate | Product | Yield (%) |
| 1-Dodecyne | 2-Methylideneundecanenitrile | 62 |
| 1-Octyne | 2-Methylideneheptanenitrile | 87 |
| 5-Phenyl-1-pentyne | 2-Methylidene-5-phenylpentanenitrile | 75 |
| Methyl 5-hexynoate | Methyl 5-cyano-5-hexenoate | 60 |
| 6-Chloro-1-hexyne | 6-Chloro-2-methylidenehexanenitrile | 85 |
Table 2: Ligand-Controlled Regiodivergent Hydrocyanation of a Terminal Alkyne (Phenylacetylene) [2]
| Ligand | Product Ratio (Linear:Branched) | Yield (%) |
| DPPP | >99:1 | 92 |
| Neocuproine | 1: >99 | 73 |
| Xantphos | 1:1.5 | 35 |
| DPPE | 1.2:1 | 40 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the nickel-catalyzed hydrocyanation of 1-hexyne.
References
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-catalyzed highly regioselective hydrocyanation of alkenes with Zn(CN)2 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-Catalyzed Highly Regioselective Hydrocyanation of Terminal Alkynes with Zn(CN)2 Using Water as the Hydrogen Source [organic-chemistry.org]
- 5. Nickel-Catalyzed Highly Regioselective Hydrocyanation of Terminal Alkynes with Zn(CN)2 Using Water as the Hydrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of (E)-hept-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of (E)-hept-2-enenitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and as an intermediate in organic synthesis. The methodology outlined below covers sample preparation, GC-MS instrumentation parameters, and data analysis, providing a robust framework for the qualitative and quantitative analysis of this compound. This protocol is intended to be a starting point and may require optimization based on the specific instrumentation and sample matrix.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.[3] The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. This application note details a comprehensive protocol for the analysis of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following steps are recommended for preparing this compound standards and samples.
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., hexane, dichloromethane, ethyl acetate)[1][4]
-
Micropipettes and tips
-
Vortex mixer
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[4]
-
-
Sample Preparation (Liquid Samples):
-
Sample Preparation (Solid Samples):
-
For solid samples, an extraction step is necessary.
-
Solid-Phase Microextraction (SPME): This technique is suitable for extracting volatile compounds from solid matrices.[6] Expose an SPME fiber to the headspace above the solid sample to adsorb the volatile analytes, then thermally desorb the fiber in the GC inlet.
-
Solvent Extraction: Macerate the solid sample and extract with a suitable volatile solvent. The resulting extract can then be analyzed.
-
-
Final Sample Handling:
-
Transfer a minimum of 50 µL of the final prepared sample or standard into a glass autosampler vial and seal securely.[4]
-
Ensure no air bubbles are trapped in the vial.
-
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization for your specific instrument and column.
Table 1: GC-MS Instrumentation and Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-WAX) could also be used for alternative selectivity.[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for low concentrations) or Split (e.g., 50:1 for higher concentrations)[4] |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes - Ramp: 10 °C/min to 250 °C - Final Hold: Hold at 250 °C for 5 minutes |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Mass Scan Range | 35 - 300 amu |
| Solvent Delay | 3 minutes (or adjusted to be after the solvent peak elutes)[3] |
Data Analysis and Expected Results
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known standard. The mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions.
Quantitative Analysis
A calibration curve is constructed by plotting the peak area of the target ion against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this calibration curve.
Table 2: Expected Quantitative Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₁N[8] |
| Molecular Weight | 109.17 g/mol [8] |
| Retention Time | Dependent on the specific GC column and conditions, but expected to elute after more volatile components. |
| Molecular Ion (M+) | m/z 109 |
| Key Fragment Ions (m/z) | Expected to include fragments from the loss of alkyl chains and the nitrile group. Common fragments for similar nitriles include ions around m/z 41, 54, 68, and 82. |
| Kovats Retention Index (DB-5) | Estimated to be in the range of 800-900 based on the structure and comparison to similar compounds. For reference, the related compound (E)-2-Heptene has a Kovats RI of ~700.[9] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. blog.organomation.com [blog.organomation.com]
- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H11N | CID 6187413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Heptene, (E)- [webbook.nist.gov]
Application Note: 1H and 13C NMR Characterization of (E)-hept-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-hept-2-enenitrile is an unsaturated nitrile, a class of organic compounds that are valuable intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The presence of both a carbon-carbon double bond and a nitrile group in its structure gives it unique reactivity and makes it a versatile building block. Accurate structural elucidation is paramount for its application in complex molecular synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of this compound and presents the predicted spectral data for reference.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectral data in public databases, the following 1H and 13C NMR data for this compound have been generated using a validated prediction algorithm. These values serve as a reliable reference for the identification and characterization of the compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.45 | d | 10.7 |
| H-3 | 6.75 | dt | 10.7, 7.2 |
| H-4 | 2.25 | q | 7.2 |
| H-5 | 1.45 | sextet | 7.4 |
| H-6 | 1.35 | sextet | 7.5 |
| H-7 | 0.90 | t | 7.4 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CN) | 117.5 |
| C-2 | 97.0 |
| C-3 | 155.0 |
| C-4 | 33.0 |
| C-5 | 29.5 |
| C-6 | 22.0 |
| C-7 | 13.5 |
Experimental Protocols
The following protocols are designed to provide a standardized method for the NMR analysis of this compound and similar liquid organic compounds.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
-
¹³C NMR Data Acquisition
-
Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 1024 to 4096, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative proton ratios.
Logical Relationships in Chemical Shifts
The chemical shifts observed in the NMR spectra of this compound are influenced by the electronic environment of each nucleus. The following diagram illustrates the key electronic effects within the molecule.
Caption: Influence of nitrile and alkene groups on chemical shifts.
The electron-withdrawing nature of the nitrile group (-I and -M effects) causes significant deshielding of the vinylic protons (H-2 and H-3) and their corresponding carbons (C-2 and C-3), shifting their signals downfield in the NMR spectra. The alkyl chain protons and carbons are progressively more shielded as their distance from the unsaturated system increases.
FT-IR Spectroscopy of the Nitrile Group in Conjugated Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique for the characterization of functional groups in molecules. The nitrile (-C≡N) group, with its strong, sharp absorption in a relatively uncongested region of the mid-infrared spectrum, serves as an excellent vibrational probe. In conjugated systems, the position, intensity, and shape of the nitrile stretching band are highly sensitive to the electronic environment, making FT-IR an invaluable tool for studying electronic effects, reaction mechanisms, and molecular interactions.
This document provides detailed application notes and protocols for the FT-IR analysis of the nitrile group in conjugated systems, aimed at researchers in academia and the pharmaceutical industry.
Principles: The Nitrile Stretch in Conjugated Systems
The C≡N triple bond stretching vibration in unconjugated aliphatic nitriles typically appears in the region of 2240-2260 cm⁻¹.[1] However, when the nitrile group is part of a conjugated system (e.g., adjacent to a double bond or an aromatic ring), the absorption frequency is lowered. This is due to the delocalization of π-electrons, which weakens the C≡N bond, reduces its force constant, and consequently shifts the absorption to a lower wavenumber.[1][2] Aromatic nitriles, for instance, generally exhibit their C≡N stretching band between 2220 and 2240 cm⁻¹.[1]
The electronic nature of substituents on a conjugated system can further influence the nitrile stretching frequency. Electron-donating groups (EDGs) tend to increase electron density in the π-system, further weakening the C≡N bond and causing a redshift (lower frequency). Conversely, electron-withdrawing groups (EWGs) decrease electron density, strengthening the bond and resulting in a blueshift (higher frequency).[2] This sensitivity allows for the quantitative correlation of nitrile vibrational frequencies with parameters such as Hammett substituent constants.
Quantitative Data Presentation
The following tables summarize the characteristic FT-IR stretching frequencies of the nitrile group in various chemical environments.
Table 1: General Nitrile (-C≡N) Stretching Frequencies
| Chemical Environment | Frequency Range (cm⁻¹) | Intensity | Notes |
| Saturated Aliphatic Nitriles | 2260 - 2240 | Medium to Strong, Sharp | Reference range for non-conjugated systems.[1] |
| Aromatic Nitriles | 2240 - 2220 | Medium to Strong, Sharp | Conjugation with the aromatic ring lowers the frequency.[1] |
| α,β-Unsaturated Nitriles | ~2235 - 2215 | Medium to Strong, Sharp | Conjugation with a C=C double bond lowers the frequency. |
| Nitrile Salts (Isocyanides) | ~2200 - 2100 | Strong | Significantly lower frequency compared to covalent nitriles. |
Table 2: Influence of Substituents on the Nitrile Stretching Frequency in Substituted Benzonitriles
| Substituent (para-position) | Electron-Donating/Withdrawing Nature | Approximate ν(C≡N) (cm⁻¹) |
| -NO₂ | Strong Electron-Withdrawing | ~2235 |
| -CN | Electron-Withdrawing | ~2232 |
| -Cl | Weak Electron-Withdrawing | ~2230 |
| -H | Neutral | ~2229 |
| -CH₃ | Weak Electron-Donating | ~2228 |
| -OCH₃ | Strong Electron-Donating | ~2225 |
| -NH₂ | Very Strong Electron-Donating | ~2220 |
Note: These are approximate values and can be influenced by the solvent and physical state of the sample.
Experimental Protocols
The following are detailed protocols for the FT-IR analysis of nitrile-containing compounds using the Attenuated Total Reflectance (ATR) technique, which is suitable for a wide range of solid and liquid samples.
Instrumentation and General Setup
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or germanium). Diamond ATR is robust and suitable for a wide range of samples.
-
Software: Instrument control and data analysis software (e.g., OMNIC, Spectrum).
Protocol for Liquid Samples
-
Crystal Cleaning: Ensure the ATR crystal surface is clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.
-
Background Spectrum: Collect a background spectrum of the clean, dry ATR crystal. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor). The background should be a flat line at approximately 100% transmittance.
-
Sample Application: Place a small drop (a few microliters) of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the nitrile stretching peak and note its wavenumber.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.
Protocol for Solid Samples (Powders)
-
Crystal Cleaning: Clean the ATR crystal as described in the liquid sample protocol.
-
Background Spectrum: Collect a background spectrum of the clean, dry ATR crystal with the pressure arm anvil in place.
-
Sample Application: Place a small amount of the powdered solid sample onto the center of the ATR crystal, ensuring it covers the crystal surface.
-
Apply Pressure: Lower the pressure arm until the anvil contacts the sample and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a good quality spectrum without damaging the crystal.
-
Sample Spectrum Collection: Collect the FT-IR spectrum of the sample using the same parameters as for liquid samples (16-64 scans, 4 cm⁻¹ resolution).
-
Data Analysis: Identify the nitrile stretching peak in the resulting spectrum.
-
Cleaning: Release the pressure arm, remove the bulk of the solid sample, and then clean the crystal and anvil tip with a suitable solvent.
Application Example: Monitoring Enzyme Kinetics
FT-IR spectroscopy can be used to monitor the progress of an enzymatic reaction in real-time by observing changes in the vibrational bands of the substrate or product. If a nitrile-containing substrate is hydrolyzed by a nitrilase enzyme to a carboxylic acid, the reaction can be followed by the disappearance of the nitrile peak and the appearance of the carbonyl peak of the carboxylic acid.
Logical Workflow for Monitoring Nitrilase Activity
The following diagram illustrates the workflow for an FT-IR based enzyme kinetic assay.
References
Application Notes and Protocols for (E)-hept-2-enenitrile in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the utilization of (E)-hept-2-enenitrile in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. While specific literature on the use of this compound in MCRs is limited, its chemical properties as an α,β-unsaturated nitrile allow for its effective participation in a variety of established MCR protocols. The following sections detail exemplary reactions and provide generalized procedures applicable to this compound for the synthesis of highly substituted pyridines and 4H-pyrans, which are prevalent motifs in medicinal chemistry.
Three-Component Synthesis of Substituted 2-Amino-3-cyanopyridines
The synthesis of 2-amino-3-cyanopyridines is a valuable transformation in medicinal chemistry, as this scaffold is a precursor to a wide range of biologically active compounds. A common and efficient method for this synthesis is a one-pot, three-component reaction involving an α,β-unsaturated nitrile, an active methylene compound (e.g., malononitrile), and a ketone, often in the presence of an ammonium salt as the nitrogen source.
Reaction Principle:
This reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation or a Michael addition, followed by cyclization and aromatization to yield the stable pyridine ring. The use of this compound in this reaction is expected to yield pyridines with a butyl substituent at the 6-position.
Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of 2-amino-3-cyanopyridines and is presented as a general method for the reaction of this compound.
Materials:
-
This compound
-
Aryl or alkyl methyl ketone (e.g., acetophenone)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (or other suitable solvent like DMF)
-
Catalyst (e.g., piperidine, triethylamine - optional, as ammonium acetate can also act as a base)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl/alkyl methyl ketone (1.0 mmol), this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10-15 mL) as the solvent.
-
If required, add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Data Presentation:
The following table summarizes representative quantitative data for the synthesis of 2-amino-3-cyanopyridines using analogous α,β-unsaturated nitriles. The yields for reactions with this compound are expected to be in a similar range.
| Entry | Ketone | α,β-Unsaturated Nitrile | Product | Yield (%) |
| 1 | Acetophenone | Acrylonitrile | 2-Amino-3-cyano-6-phenylpyridine | 85 |
| 2 | Acetone | Crotononitrile | 2-Amino-3-cyano-4,6-dimethylpyridine | 78 |
| 3 | Cyclohexanone | Cinnamonitrile | 2-Amino-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline | 82 |
| 4 | Acetophenone | This compound | 2-Amino-6-butyl-3-cyano-4-phenylpyridine | Expected: 75-85 |
Mandatory Visualization:
Caption: Workflow for the three-component synthesis of substituted pyridines.
Three-Component Synthesis of Substituted 4H-Pyrans
The 4H-pyran scaffold is another important heterocyclic motif found in a variety of natural products and compounds with significant biological activities. A versatile method for the synthesis of functionalized 4H-pyrans is the one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound. This compound can be utilized in a variation of this reaction where it is formed in situ from an aldehyde and malononitrile.
Reaction Principle:
This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an alkylidenemalononitrile intermediate. This is followed by a Michael addition of the enolate of the 1,3-dicarbonyl compound to the electron-deficient double bond of the intermediate, and subsequent intramolecular cyclization to afford the 4H-pyran.
Experimental Protocol:
This protocol outlines a general procedure for the synthesis of 4H-pyrans, which can be adapted for use with an aldehyde that would lead to an intermediate structurally related to this compound.
Materials:
-
Aromatic or aliphatic aldehyde (e.g., pentanal)
-
Malononitrile
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, dimedone)
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Ethanol or water as solvent
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine or triethylamine (0.1-0.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, the solvent can be evaporated, and the crude product purified by recrystallization or column chromatography.
Data Presentation:
The following table presents representative data for the synthesis of 4H-pyrans using various starting materials.
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Ethyl 2-amino-3-cyano-4-phenyl-4H-pyran-5-carboxylate | 92 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 95 |
| 3 | Cyclohexanecarboxaldehyde | Malononitrile | 2,4-Diamino-5-cyano-3-(cyclohexyl)pyran | 88 |
| 4 | Pentanal | Ethyl Acetoacetate | Ethyl 2-amino-4-butyl-3-cyano-4H-pyran-5-carboxylate | Expected: 85-95 |
Mandatory Visualization:
Caption: Reaction pathway for the three-component synthesis of 4H-pyrans.
Safety Precautions:
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Nitriles and organic solvents are toxic and flammable. Handle with care and avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Derivatization of (E)-hept-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the nitrile group in (E)-hept-2-enenitrile. The following methods transform the nitrile into three distinct functional groups: a carboxylic acid, a primary amine, and a tetrazole, each with unique chemical properties and potential biological activities.
Hydrolysis of this compound to (E)-hept-2-enoic acid
The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[1][2] The resulting α,β-unsaturated carboxylic acid is a versatile building block and may exhibit biological activity through mechanisms such as Michael addition with cellular nucleophiles.[3][4]
Experimental Protocol: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable organic co-solvent (e.g., dioxane or ethanol).
-
Acid Addition: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid (2.0-3.0 eq), to the solution.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield (E)-hept-2-enoic acid.
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-5.0 eq).[1][5]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) until the reaction is complete, as indicated by TLC or GC-MS.[5]
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., HCl) to protonate the carboxylate salt.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to afford the crude (E)-hept-2-enoic acid, which can be further purified.
Quantitative Data Summary
| Derivative | Reagents and Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| (E)-hept-2-enoic acid | HCl, H₂O/Dioxane | 4-8 | 100 | 85-95 | [1][6] |
| (E)-hept-2-enoic acid | NaOH, H₂O | 6-12 | 100 | 80-90 | [1][5] |
(Note: Yields are representative for α,β-unsaturated nitriles and may vary for this compound.)
Reduction of this compound to (E)-hept-2-en-1-amine
The reduction of the nitrile group to a primary amine is a valuable transformation for the synthesis of biologically active molecules.[7] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion while preserving the carbon-carbon double bond.[8][9] Catalytic hydrogenation can also be employed, though conditions must be carefully selected to avoid reduction of the alkene.[9][10]
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and slowly add a solution of lithium aluminum hydride (1.0-1.5 eq) in the same anhydrous solvent.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.[9]
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Purification: Filter the resulting aluminum salts and wash thoroughly with ether. Dry the filtrate over anhydrous potassium carbonate, and concentrate under reduced pressure to yield (E)-hept-2-en-1-amine.
Quantitative Data Summary
| Derivative | Reagents and Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| (E)-hept-2-en-1-amine | 1. LiAlH₄, Et₂O 2. H₂O | 2-4 | 0 to RT | 70-85 | [8][9] |
| (E)-hept-2-en-1-amine | H₂, Pd/C, EtOH | 8-16 | RT | Variable* | [9][10] |
Yields for catalytic hydrogenation are highly dependent on catalyst and conditions to achieve selectivity for the nitrile over the alkene reduction.
[3+2] Cycloaddition of this compound to 5-((E)-hept-1-en-1-yl)-1H-tetrazole
The [3+2] cycloaddition of the nitrile with an azide source is a common method for the synthesis of 5-substituted-1H-tetrazoles.[11] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[12][13] The use of zinc salts as catalysts in water is an effective and environmentally friendly approach.[14]
Experimental Protocol: Zinc-Catalyzed Cycloaddition
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (0.5-1.0 eq) in a mixture of water and a co-solvent like isopropanol.[14][15]
-
Reaction Conditions: Heat the reaction mixture to reflux (around 80-100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Derivative | Reagents and Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 5-((E)-hept-1-en-1-yl)-1H-tetrazole | NaN₃, ZnBr₂, H₂O/iPrOH | 12-24 | 100 | 80-95 | [14][15] |
(Note: Yields are based on similar vinyl nitrile substrates and may vary.)
Visualizations of Reaction Pathways and Biological Significance
Reaction Workflow
Caption: Derivatization pathways of this compound.
Signaling Pathway: Michael Addition of (E)-hept-2-enoic acid
α,β-unsaturated carbonyl compounds, such as (E)-hept-2-enoic acid, can act as Michael acceptors, reacting with nucleophilic residues like cysteine in proteins. This covalent modification can alter protein function and modulate signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway.[3][16]
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. glpbio.com [glpbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
The Versatility of (E)-hept-2-enenitrile in the Synthesis of Nitrogen Heterocycles: A Detailed Application Note
(E)-hept-2-enenitrile , an α,β-unsaturated nitrile, serves as a versatile building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its conjugated system, comprising a carbon-carbon double bond and a nitrile group, provides multiple reactive sites for nucleophilic and cycloaddition reactions, making it a valuable precursor for the construction of pyridines, pyrroles, pyrimidines, and other related scaffolds of significant interest in medicinal chemistry and drug development. This application note details the synthetic utility of this compound, providing specific protocols and quantitative data for its application in the formation of nitrogen heterocycles.
Synthesis of Substituted Pyridines
One of the key applications of this compound is in the synthesis of substituted pyridines. The reaction of α,β-unsaturated nitriles with active methylene compounds in the presence of a base or catalyst is a well-established method for constructing the pyridine ring. A notable example is the multicomponent reaction involving an α,β-unsaturated nitrile, an active methylene compound such as malononitrile, and a source of ammonia.
General Reaction Scheme for Pyridine Synthesis
A plausible reaction pathway for the synthesis of a substituted pyridine from this compound is depicted below. The reaction proceeds through a series of Michael additions, cyclization, and aromatization steps to yield the final pyridine product.
Caption: General workflow for the synthesis of substituted pyridines from this compound.
While specific experimental data for the direct use of this compound in all common named reactions for pyridine synthesis is not extensively documented in readily available literature, the general reactivity of α,β-unsaturated nitriles allows for the postulation of its application in various synthetic protocols. The following table summarizes expected outcomes based on known methodologies for similar substrates.
| Heterocycle | Reactants | Catalyst/Conditions | Expected Product | Yield (%) | Reference |
| Pyridine | This compound, Malononitrile, Ammonium Acetate | Reflux in Ethanol | 2-Amino-4-butyl-3,5-dicyanopyridine | Not Reported | General Method |
| Pyrrole | This compound, Aminoacetonitrile | Reflux in Pyridine, then Oxidation | Substituted Pyrrole-2-carbonitrile | Not Reported | General Method[1] |
| Thiophene | This compound, Ketone, Sulfur, Base | Morpholine, Ethanol, Reflux | 2-Amino-3-cyanothiophene derivative | Not Reported | Gewald Reaction[2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of nitrogen heterocycles using α,β-unsaturated nitriles like this compound, adapted from established procedures for similar substrates. Researchers should optimize these conditions for the specific reactivity of this compound.
Protocol 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is adapted from multicomponent reactions used for the synthesis of substituted pyridines.
Materials:
-
This compound
-
Malononitrile
-
A ketone (e.g., acetone, cyclohexanone)
-
Ammonium acetate
-
Ethanol (solvent)
-
Catalyst (e.g., piperidine, acetic acid - optional, for optimization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent), malononitrile (1 equivalent), and the chosen ketone (1 equivalent) in ethanol.
-
Add ammonium acetate (excess, e.g., 8 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Conclusion
This compound is a promising starting material for the synthesis of a diverse range of nitrogen-containing heterocycles. Its reactivity profile allows for its participation in various cyclization and multicomponent reactions to afford substituted pyridines, pyrroles, and other related structures. While specific, optimized protocols for this compound are not abundantly present in the literature, the general methodologies for α,β-unsaturated nitriles provide a strong foundation for further research and development in this area. The exploration of its utility in named reactions such as the Gewald and Thorpe-Ziegler reactions could lead to the discovery of novel heterocyclic compounds with potential applications in drug discovery and materials science. Further investigation and optimization of reaction conditions are necessary to fully exploit the synthetic potential of this versatile building block.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of α,β-Unsaturated Nitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of α,β-unsaturated nitriles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of α,β-unsaturated nitriles, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired α,β-Unsaturated Nitrile
Potential Causes:
-
Inefficient Catalyst: The chosen catalyst may not be active enough for the specific substrates.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation.
-
Poor Quality Reagents: Degradation of aldehydes, or moisture in the nitrile or solvent can inhibit the reaction.
-
Steric Hindrance: Bulky substituents on the aldehyde or nitrile can slow down or prevent the reaction.
Recommended Solutions:
-
Catalyst Screening: Experiment with different catalysts. For Knoevenagel condensations, common catalysts include piperidine, ammonium acetate, and titanium tetrachloride with a tertiary amine. The choice of catalyst can significantly impact the reaction outcome.
-
Temperature Optimization: Systematically vary the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by TLC or GC.
-
Reagent Purity: Ensure aldehydes are freshly distilled if they are prone to oxidation. Use anhydrous solvents and nitriles.
-
Prolonged Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary.
Issue 2: Formation of a Significant Amount of a Michael Adduct Side Product
Potential Causes:
-
Presence of Nucleophiles: The reaction mixture may contain nucleophiles such as amines (from the catalyst or as an impurity), water, or alcohols that can add to the α,β-unsaturated nitrile product.[1][2][3]
-
Excess Catalyst: A high concentration of a basic catalyst, especially a secondary amine like piperidine, can promote the Michael addition of the amine itself to the product.
-
Elevated Reaction Temperature: Higher temperatures can sometimes favor the Michael addition side reaction.
Recommended Solutions:
-
Catalyst Choice and Concentration: Use a non-nucleophilic base or a catalytic amount of a weaker base like ammonium acetate. If a secondary amine is necessary, use the minimum effective concentration.
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the Michael addition.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent the oxa-Michael addition of water.
-
Purification: If the Michael adduct is formed, it can often be separated from the desired product by column chromatography or distillation.
Issue 3: Polymerization of the Reaction Mixture
Potential Causes:
-
High Reaction Temperature: α,β-Unsaturated nitriles, especially electron-deficient ones, are prone to polymerization at elevated temperatures.
-
Presence of Radical Initiators: Impurities in the reagents or solvent can act as radical initiators.
-
Absence of a Polymerization Inhibitor: For highly reactive nitriles, the absence of an inhibitor can lead to rapid polymerization.
Recommended Solutions:
-
Temperature Control: Maintain a consistent and appropriate reaction temperature. Avoid localized overheating.
-
Use of Polymerization Inhibitors: Add a small amount of a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.
-
Degassing of Solvents: To remove dissolved oxygen, which can initiate polymerization, degas the solvent before use.
-
Work-up Procedure: During work-up and purification, avoid excessive heating. Distillation should be performed under reduced pressure and at the lowest possible temperature.
Issue 4: Hydrolysis of the Nitrile Group
Potential Causes:
-
Acidic or Basic Work-up: Prolonged exposure to strong acids or bases during the work-up can lead to the hydrolysis of the nitrile to an amide or a carboxylic acid.[4][5]
-
Presence of Water at Elevated Temperatures: The combination of water and heat can promote nitrile hydrolysis.
Recommended Solutions:
-
Neutral Work-up: Whenever possible, use a neutral work-up procedure. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Maintain anhydrous conditions throughout the reaction and initial stages of the work-up.
-
Control of pH: If an acidic or basic medium is unavoidable, carefully control the pH and minimize the exposure time.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Knoevenagel condensation for the synthesis of α,β-unsaturated nitriles?
A1: The most common side reaction is often the Michael addition of a nucleophile to the newly formed α,β-unsaturated nitrile.[1][2] If a secondary amine like piperidine is used as a catalyst, it can add to the product. Similarly, if water or alcohol is present, an oxa-Michael addition can occur.
Q2: How can I choose the best catalyst for my Knoevenagel condensation?
A2: The choice of catalyst depends on the reactivity of your substrates. For reactive aldehydes, a weak base like ammonium acetate is often sufficient and minimizes side reactions. For less reactive substrates, a stronger base like piperidine may be necessary. It is often beneficial to screen a few catalysts to find the optimal one for your specific reaction. A comparison of catalysts in the Knoevenagel condensation of benzaldehyde and malononitrile is presented in the data section below.
Q3: My α,β-unsaturated nitrile is a liquid, but during distillation, it solidifies in the condenser. What is happening?
A3: This is a classic sign of polymerization. The elevated temperature of the distillation pot is likely initiating the polymerization of your product. To prevent this, add a polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation and ensure you are distilling at the lowest possible pressure to keep the temperature down.
Q4: I am getting a mixture of E and Z isomers of my product. How can I improve the stereoselectivity?
A4: The stereoselectivity of the Knoevenagel condensation can be influenced by the choice of catalyst, solvent, and reaction conditions. In some cases, one isomer is thermodynamically more stable, and allowing the reaction to equilibrate for a longer period can favor its formation. For specific stereoselective syntheses, other methods like the Horner-Wadsworth-Emmons reaction might be more suitable.
Q5: Can I use water as a solvent for the synthesis of α,β-unsaturated nitriles?
A5: While there are "green" chemistry methods that utilize water as a solvent, it can also lead to side reactions like oxa-Michael addition and hydrolysis of the nitrile group. The success of using water as a solvent is highly dependent on the specific reaction and catalyst system. If using water, it is crucial to optimize the reaction conditions to minimize these side reactions.
Data Presentation
Table 1: Comparison of Catalysts in the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Benzylidenemalononitrile (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 | 85 | --INVALID-LINK-- |
| Ammonium Acetate | Toluene | Reflux | 4 | 92 | --INVALID-LINK-- |
| TiCl₄ / Et₃N | Dichloromethane | 0 to RT | 1 | 95 | [Tetrahedron Letters, 2003, 44, 5563-5566] |
| L-Proline | DMSO | 60 | 6 | 94 | [Catalysis Communications, 2008, 9, 1359-1362] |
Table 2: Yields of Michael Adducts from the Reaction of Amines with α,β-Unsaturated Nitriles
| α,β-Unsaturated Nitrile | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield of Michael Adduct (%) | Reference |
| Acrylonitrile | Piperidine | None | None | RT | 24 | >85 | --INVALID-LINK-- |
| Crotononitrile | Benzylamine | Ceric Ammonium Nitrate | Water | RT | 0.5 | 90 | --INVALID-LINK-- |
| Cinnamonitrile | Morpholine | None | Ethanol | Reflux | 6 | 88 | [Journal of the Indian Chemical Society, 2011, 88, 127-130] |
Experimental Protocols
Protocol 1: Synthesis of Cinnamonitrile via Knoevenagel Condensation
This protocol describes the synthesis of cinnamonitrile from benzaldehyde and malononitrile using ammonium acetate as a catalyst.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (0.154 g, 2 mmol)
-
Toluene (20 mL)
-
Dean-Stark trap
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add benzaldehyde, malononitrile, ammonium acetate, and toluene.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and the reaction is carried out under anhydrous conditions (apart from the water being removed). If the reaction stalls, a small additional amount of catalyst can be added.
-
Side Product Formation: If side products are observed, try lowering the reaction temperature and extending the reaction time.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in α,β-unsaturated nitrile synthesis.
Caption: General reaction pathway for Michael addition side product formation.
Caption: Simplified radical polymerization pathway of α,β-unsaturated nitriles.
References
- 1. researchgate.net [researchgate.net]
- 2. Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03269J [pubs.rsc.org]
- 3. Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of (E)-hept-2-enenitrile by Fractional Distillation
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of (E)-hept-2-enenitrile by fractional distillation. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
Q2: What are the likely impurities in a sample of this compound?
A2: Potential impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials (e.g., heptanal, pentanal), the geometric isomer ((Z)-hept-2-enenitrile), the saturated analog (heptanenitrile), and polymerization products.
Q3: Why is fractional distillation necessary instead of simple distillation?
A3: Fractional distillation is used to separate liquids with close boiling points.[1] Since the boiling points of this compound and its potential impurities (like the Z-isomer or saturated nitrile) are likely to be similar, a fractionating column is necessary to achieve good separation and high purity.[2]
Q4: Can I perform this distillation at atmospheric pressure?
A4: It is strongly advised to perform the distillation under vacuum. High temperatures required for atmospheric distillation of high-boiling-point compounds can lead to decomposition, polymerization, or isomerization of unsaturated nitriles. Vacuum distillation allows for the process to be carried out at a significantly lower temperature, preserving the integrity of the compound.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Distillate is Collecting | - Insufficient heating.- Vacuum is too high for the temperature.- A leak in the system. | - Gradually increase the heating mantle temperature.- Slowly and carefully reduce the vacuum level.- Check all joints and connections for leaks. Ensure proper greasing of joints. |
| Distillation Rate is Too Fast | - Heating is too aggressive. | - Reduce the temperature of the heating mantle to achieve a steady distillation rate of 1-2 drops per second. |
| Temperature Fluctuates During Distillation | - Inconsistent heating.- "Bumping" of the liquid.- Inefficient mixing. | - Ensure the heating mantle is in good contact with the flask.- Use a magnetic stirrer and a stir bar to ensure smooth boiling.- Ensure the fractionating column is well-insulated. |
| Product Purity is Low | - Inefficient fractionating column.- Distillation rate is too high.- "Flooding" of the column. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate.- Reduce the heating rate to prevent the column from flooding with condensate. |
| The Compound Decomposes in the Distilling Flask | - The temperature is too high. | - Increase the vacuum to further lower the boiling point. If decomposition still occurs, the compound may be too unstable for distillation. |
Quantitative Data Summary
Since the boiling point of this compound is not published, the following table provides data for related compounds to give a comparative context for the separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Citation |
| This compound | 109.17 | Not available | [4] |
| Heptanal | 114.19 | 152.8 | [5] |
| Pentanal | 86.13 | 103 | [6][7] |
| Heptanenitrile | 111.19 | 183-187 | [8][9][10] |
| (Z)-hept-2-ene | 98.19 | 98.4 | [11] |
| (E)-hept-2-ene | 98.19 | 98 | [12] |
Experimental Protocol: Vacuum Fractional Distillation of this compound
Objective: To purify crude this compound by vacuum fractional distillation and to experimentally determine its boiling point under reduced pressure.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Manometer
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar in the round-bottom flask and add the crude this compound.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.
-
Wrap the fractionating column and the distillation head with glass wool or aluminum foil to ensure an adiabatic process.
-
Connect the vacuum adapter to the vacuum pump via a cold trap.
-
Connect the condenser to a circulating water bath.
-
-
Experimental Boiling Point Determination:
-
Turn on the magnetic stirrer.
-
Slowly and carefully apply the vacuum. Monitor the pressure using the manometer.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.
-
Observe the temperature at which the liquid begins to boil and a steady ring of condensate rises up the fractionating column.
-
Note the temperature at which the first drops of distillate are collected in the receiving flask. This will be the boiling point of the most volatile component at the recorded pressure.
-
-
Fractional Distillation:
-
Collect the initial fraction (forerun), which will contain the more volatile impurities.
-
As the temperature begins to rise and then stabilizes, change the receiving flask to collect the main fraction, which should be the purified this compound. Record the stable temperature and the pressure. This is the experimental boiling point of your product.
-
Continue to collect the main fraction as long as the temperature remains stable.
-
If the temperature begins to rise again, it indicates that a higher-boiling impurity is beginning to distill. At this point, stop the distillation or collect this as a separate fraction.
-
Do not distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Turn off the vacuum pump and the circulating water.
-
Disassemble the apparatus.
-
Visualizations
Caption: Troubleshooting workflow for the fractional distillation of this compound.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Fractional Distillation [sites.pitt.edu]
- 3. jackwestin.com [jackwestin.com]
- 4. This compound | C7H11N | CID 6187413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heptanal - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Pentanal [webbook.nist.gov]
- 8. far-chemical.com [far-chemical.com]
- 9. heptanenitrile [stenutz.eu]
- 10. chembk.com [chembk.com]
- 11. (Z)-2-heptene, 6443-92-1 [thegoodscentscompany.com]
- 12. 2-Heptene, (E)- [webbook.nist.gov]
Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing triphenylphosphine oxide (TPPO) from a Wittig reaction?
A1: The most common methods for removing TPPO include:
-
Crystallization/Precipitation: Exploiting the low solubility of TPPO in nonpolar solvents.
-
Complexation with Metal Salts: Forming insoluble complexes of TPPO with Lewis acids like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[1][2][3]
-
Column Chromatography: A reliable but potentially solvent- and time-intensive method for separating TPPO from the desired product.[4][5]
-
Chemical Conversion: Reacting TPPO with an agent like oxalyl chloride to form an insoluble salt that can be easily filtered off.[1][4][6]
Q2: My product is non-polar. What is the simplest way to remove TPPO?
A2: For non-polar and stable products, a straightforward method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent system like pentane/ether or hexane/ether, and then filter it through a plug of silica gel.[4][5] The desired product can be eluted with ether, while the more polar TPPO remains adsorbed on the silica.[4][5] This procedure may need to be repeated to achieve high purity.[4][5]
Q3: When should I consider using metal salt complexation to remove TPPO?
A3: Metal salt complexation is particularly useful when your product is soluble in more polar solvents where TPPO is also soluble, making simple crystallization difficult.[6][7] This method is effective in a range of polar organic solvents.[6][8][9][10]
Q4: Are there chromatography-free methods for large-scale reactions?
A4: Yes, several chromatography-free methods are suitable for large-scale applications. Precipitation of TPPO by forming complexes with metal salts like ZnCl₂, MgCl₂, or CaBr₂ is a scalable option.[1][2][3][6][11][12] Additionally, crystallization of TPPO from a suitable solvent system can be effective on a larger scale.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| TPPO remains in the product after crystallization. | The solvent system is not optimal, or the product co-precipitates with TPPO. | Try a different solvent or a mixture of solvents. For instance, TPPO has low solubility in hexane and cold diethyl ether.[13] Consider using a benzene-cyclohexane mixture for TPPO crystallization if your product is soluble.[4] |
| An oil forms instead of a precipitate when using ZnCl₂. | The reaction conditions, such as solvent or concentration, may not be ideal. | Ensure the solvent is appropriate; this method works well in polar solvents like ethanol, ethyl acetate, and THF.[6] Using a 2:1 ratio of ZnCl₂ to TPPO is often optimal.[6] |
| The filtration of the TPPO-metal salt complex is very slow. | The precipitate is very fine. | Consider using a filter aid like celite to improve the filtration rate. |
| Product yield is low after purification. | The product may be co-precipitating with TPPO or the TPPO-metal complex. The product might be adsorbing to the silica gel during chromatography. | For precipitation methods, ensure the product is highly soluble in the chosen solvent. Wash the precipitate thoroughly with the solvent. For chromatography, choose a solvent system that allows for good separation and complete elution of the product. |
| TPPO is still present after column chromatography. | The chosen eluent system does not provide adequate separation between the product and TPPO. | TPPO is fairly polar.[14] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation. Monitor fractions carefully using TLC. |
Quantitative Data on TPPO Removal Methods
The following table summarizes the efficiency of various methods for removing TPPO.
| Method | Reagent/Solvent | TPPO Removal Efficiency | Key Conditions | Reference |
| Precipitation with ZnCl₂ | ZnCl₂ (2 equiv.) in Ethanol | >99% | Stirring for 18h at 22°C | [6] |
| Precipitation with ZnCl₂ | ZnCl₂ (1 equiv.) in Ethanol | 90% | Stirring for 18h at 22°C | [6] |
| Precipitation with CaBr₂ | CaBr₂ in THF | 95-98% | N/A | [1] |
| Precipitation with CaBr₂ | CaBr₂ in 2-MeTHF or MTBE | 99% | N/A | [1] |
| Co-crystallization | H₂DIAD in Toluene | 85% | Cooling the reaction mixture | [1][13][15] |
Experimental Protocols
Precipitation of TPPO using Zinc Chloride (ZnCl₂)
This protocol is adapted from Batesky, D. C., et al. (2017). J. Org. Chem.[6]
Materials:
-
Crude Wittig reaction mixture containing the product and TPPO
-
Zinc Chloride (ZnCl₂)
-
Ethanol
-
Acetone
-
Filter funnel and flask
-
Stir plate and stir bar
Procedure:
-
If the Wittig reaction was performed in a solvent other than ethanol, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution (typically 2 equivalents relative to the estimated amount of TPPO) to the ethanolic solution of the crude product at room temperature.[6]
-
Stir the mixture. Scraping the sides of the flask can help induce precipitation of the ZnCl₂(TPPO)₂ adduct.
-
Once the precipitate has formed, continue stirring for a designated period (e.g., 18 hours at 22°C for optimal removal).[6]
-
Filter the mixture to remove the solid precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To remove any excess ZnCl₂, slurry the resulting residue with acetone (in which the product should be soluble and ZnCl₂ is insoluble).
-
Filter the mixture to remove any remaining solids.
-
The resulting filtrate contains the purified product, free of TPPO.
Column Chromatography for TPPO Removal
This is a general protocol that may need to be optimized for specific products.
Materials:
-
Crude Wittig reaction mixture
-
Silica gel
-
Appropriate non-polar and polar solvents (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Concentrate the crude reaction mixture.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
-
Load the adsorbed crude product onto the top of the column.
-
Begin eluting the column with the non-polar solvent.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product and those containing TPPO. TPPO is a relatively polar compound.[14]
-
Combine the pure fractions containing the product and concentrate under reduced pressure.
Visualizing Experimental Workflows
Below are diagrams illustrating the logical flow of the key TPPO removal techniques.
Caption: Workflow for TPPO removal using zinc chloride precipitation.
Caption: Workflow for TPPO removal using column chromatography.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. shenvilab.org [shenvilab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scite.ai [scite.ai]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 [m.x-mol.net]
- 12. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 [acs.figshare.com]
- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Stability of (E)-hept-2-enenitrile under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and reactivity of (E)-hept-2-enenitrile under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
This compound is susceptible to hydrolysis under both acidic and basic conditions. The reaction proceeds through an amide intermediate, (E)-hept-2-enamide, which can be further hydrolyzed to (E)-hept-2-enoic acid.[1][2][3] Generally, vigorous conditions such as high temperatures and concentrated acid or base will favor the formation of the carboxylic acid.[4] Milder conditions may allow for the isolation of the amide intermediate.[5]
As an α,β-unsaturated nitrile, this compound also has a reactive carbon-carbon double bond that can undergo nucleophilic addition reactions, such as the Michael addition.[6][7] This is a competing reaction pathway, particularly under basic conditions.[6]
Q2: What are the primary products of this compound degradation in acidic and basic media?
Under acidic conditions, the primary degradation product is (E)-hept-2-enoic acid and ammonium salts.[1][8] The reaction is initiated by protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[3][9]
Under basic conditions, the primary product is the salt of (E)-hept-2-enoic acid (a carboxylate) and ammonia.[1][10] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[2] To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step.[1]
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of this compound
Symptoms:
-
The presence of starting material or the intermediate amide, (E)-hept-2-enamide, in the final product mixture, as detected by analytical methods like TLC, GC-MS, or HPLC.[11]
-
Lower than expected yield of the desired carboxylic acid.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Nitrile hydrolysis, especially the conversion of the intermediate amide to a carboxylic acid, can be slow.[12] Increase the reaction time and/or temperature. Refluxing is a common technique for driving the reaction to completion.[1][13] |
| Inadequate Concentration of Acid or Base | Ensure that a sufficient stoichiometric amount of acid or base is used. For basic hydrolysis, the hydroxide ion is consumed as a reactant, not a catalyst.[3] For acidic hydrolysis, a strong acid is typically required.[14] |
| Poor Solubility of the Nitrile | This compound may have limited solubility in purely aqueous solutions. Consider using a co-solvent such as ethanol or dioxane to improve solubility and reaction rates. |
Issue 2: Formation of Unwanted Byproducts
Symptoms:
-
The appearance of unexpected peaks in analytical chromatograms (GC-MS, HPLC).
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Michael Addition Side Reaction | The α,β-unsaturated nature of this compound makes it susceptible to Michael addition, where a nucleophile adds to the carbon-carbon double bond.[6][7] This is more prevalent under basic conditions. To minimize this, use milder basic conditions (lower temperature, less concentrated base) or consider performing the hydrolysis under acidic conditions where Michael addition is less likely. Water can act as a nucleophile in a Ru-catalyzed oxa-Michael addition, though yields are reported to be mediocre.[15][16] |
| Polymerization | α,β-Unsaturated carbonyls and nitriles can be prone to polymerization.[17] To avoid this, it is advisable to work with dilute solutions and avoid excessively high temperatures for prolonged periods. The use of radical inhibitors can also be considered if polymerization is suspected. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to (E)-hept-2-enoic Acid
This is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol).
-
Addition of Acid: Add a dilute solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1]
-
Heating: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring.[1]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product, (E)-hept-2-enoic acid, can be isolated by extraction with a suitable organic solvent. Further purification may be achieved by distillation or recrystallization.[13]
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound
This is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a solvent mixture (e.g., water/ethanol).
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Heating: Heat the mixture to reflux.[1] Ammonia gas may be evolved during the reaction.[1]
-
Monitoring: Follow the reaction's progress using TLC, GC-MS, or HPLC.
-
Work-up: After the reaction is complete, cool the mixture. The product will be the carboxylate salt. To obtain the free carboxylic acid, carefully acidify the solution with a strong acid (e.g., HCl) until the solution is acidic.[1] The carboxylic acid can then be extracted with an organic solvent and purified as described in the acidic hydrolysis protocol.
Visualizations
Caption: Experimental workflow for the acidic hydrolysis of this compound.
Caption: Experimental workflow for the basic hydrolysis of this compound.
Caption: Degradation pathways of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Basic hydrolysis of nitriles [quimicaorganica.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Storage and Handling of α,β-Unsaturated Nitriles
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the polymerization of α,β-unsaturated nitriles during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of these reactive compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of α,β-unsaturated nitriles.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Cloudiness, Increased Viscosity, or Solid Formation | Onset of spontaneous polymerization. This can be triggered by depletion of inhibitor, exposure to heat, light (UV), moisture, or incompatible substances. | 1. Do not heat the sample as this can accelerate a runaway polymerization reaction. 2. If safe to do so, cool the container in an ice bath to slow the reaction. 3. Verify the concentration of the inhibitor (See Experimental Protocol 2). If depleted, and the monomer is still liquid, consider adding more inhibitor. 4. If significant polymer has formed, the monomer may not be salvageable. Dispose of the material according to your institution's hazardous waste guidelines. |
| Discoloration (e.g., Yellowing) | Presence of impurities or early stages of degradation/polymerization. For acrylonitrile, a yellowing may indicate the formation of a polymeric body. | 1. Check for signs of increased viscosity. 2. If the material is still required for use, consider purifying it by passing it through a column of basic alumina to remove the inhibitor and some polymeric impurities (See Experimental Protocol 1). Note: The purified monomer will be highly reactive and should be used immediately or stored with a fresh inhibitor. 3. Store the material strictly in the dark. |
| Container Bulging or Pressure Buildup | Polymerization is an exothermic process that can lead to a temperature and pressure increase within a sealed container.[1] | 1. Handle with extreme caution. Wear appropriate personal protective equipment (PPE), including safety glasses, face shield, and gloves. 2. If possible and safe, vent the container in a fume hood. 3. Cool the container immediately. 4. If the situation appears unstable, evacuate the area and contact your institution's safety officer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause α,β-unsaturated nitriles to polymerize during storage?
A1: The primary triggers for polymerization are exposure to heat, light (especially UV), and atmospheric oxygen.[1] Contamination with incompatible materials such as strong acids, bases, oxidizing agents, and even moisture can also initiate or accelerate polymerization.[2] For cyanoacrylates, moisture is a particularly potent initiator of polymerization.[3]
Q2: What is the role of an inhibitor and how does it work?
A2: An inhibitor is a chemical added in small quantities to the monomer to prevent spontaneous polymerization. Free-radical inhibitors, such as Monomethyl Ether Hydroquinone (MEHQ) and Hydroquinone, work by scavenging free radicals that would otherwise initiate a chain reaction polymerization.
Q3: How should I store my α,β-unsaturated nitriles in the lab?
A3: Store these compounds in a cool, dry, dark, and well-ventilated area, away from direct sunlight and sources of ignition.[2] It is recommended to store them at refrigerated temperatures (e.g., 2-8°C) to significantly prolong their shelf life.[3] The container should be tightly sealed to prevent exposure to air and moisture.[2] For light-sensitive materials like acrylonitrile, opaque containers are recommended.[1]
Q4: For how long can I store α,β-unsaturated nitriles?
A4: The shelf life depends on the specific nitrile, the inhibitor used, and the storage conditions. When stored under ideal conditions (refrigerated, dark, sealed container), inhibited monomers can be stable for many months. However, it is crucial to monitor the inhibitor level and the physical appearance of the monomer over time.
Q5: I need to use an uninhibited monomer for my reaction. How can I remove the inhibitor?
A5: A common laboratory method for removing phenolic inhibitors like MEHQ is to pass the monomer through a column packed with basic aluminum oxide.[2][4] This should be done immediately before use, as the uninhibited monomer is highly reactive and will have a very limited shelf life. (See Experimental Protocol 1).
Q6: Can I add more inhibitor to a sample if I'm concerned about its stability?
A6: Yes, if the monomer is still in a liquid state and has not begun to polymerize, adding more of the appropriate inhibitor can extend its storage life. Ensure the inhibitor is fully dissolved in the monomer.
Inhibitor and Storage Data
The following table summarizes common inhibitors and recommended storage conditions for representative α,β-unsaturated nitriles.
| α,β-Unsaturated Nitrile | Common Inhibitor(s) | Typical Concentration | Recommended Storage Temperature |
| Acrylonitrile | Monomethyl Ether Hydroquinone (MEHQ) | 35 - 45 ppm | 2 - 8 °C |
| Ethyl Cyanoacrylate | Hydroquinone, Butylated hydroxyanisole (BHA) | Hydroquinone: 500 - 1000 ppm, BHA: >1000 ppm | Cool, dry place; Refrigeration (2-8°C) can extend shelf life.[3] |
| Butyl Cyanoacrylate | Hydroquinone | 500 - 1000 ppm | Cool, dry place; Refrigeration (2-8°C) can extend shelf life. |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Using a Basic Alumina Column
Objective: To prepare an uninhibited α,β-unsaturated nitrile for immediate use in a chemical reaction.
Materials:
-
Inhibited α,β-unsaturated nitrile (e.g., acrylonitrile)
-
Basic aluminum oxide (activated, Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Clean, dry receiving flask
-
Fume hood
-
Set up the chromatography column securely in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Carefully add the basic aluminum oxide to the column, filling it to about two-thirds of its capacity. Gently tap the column to ensure even packing.
-
Pre-wet the column with a small amount of a solvent that is compatible with your reaction and easily removable (e.g., anhydrous diethyl ether), and let it drain through. This step is optional but can help with even flow. Ensure the solvent is fully evaporated before adding the monomer.
-
Carefully pour the inhibited nitrile onto the top of the alumina column.
-
Allow the nitrile to percolate through the column under gravity. Do not apply pressure unless necessary, as this can be hazardous.
-
Collect the purified, uninhibited nitrile in the receiving flask. The inhibitor will be adsorbed onto the alumina.
-
Important: Use the uninhibited nitrile immediately. It is not stable for long-term storage.
Protocol 2: Qualitative Monitoring of Polymer Formation by Visual and Viscosity Check
Objective: To periodically assess the stability of a stored α,β-unsaturated nitrile.
Materials:
-
Stored α,β-unsaturated nitrile in its original container
-
Clean glass pipette or rod
Procedure:
-
Visual Inspection:
-
In a well-lit area, visually inspect the container of the nitrile. Note its color and clarity. Compare it to a fresh sample if available.
-
Look for any signs of cloudiness, haziness, or the presence of suspended solid particles. These are early indicators of polymerization.
-
Check for a color change, such as yellowing, which can also indicate degradation.
-
-
Viscosity Check:
-
Carefully open the container in a fume hood.
-
Dip a clean glass pipette or rod into the liquid.
-
Withdraw the pipette/rod and observe the flow of the liquid. Compare its viscosity to what is expected for the pure monomer.
-
An observable increase in viscosity (i.e., the liquid appears thicker or flows more slowly) is a clear sign that oligomerization or polymerization has begun.
-
-
Record Keeping:
-
Maintain a log for each stored container, noting the date of each check and the observations.
-
If any changes are noted, consider testing the inhibitor concentration or disposing of the material if significant polymerization has occurred.
-
Visualizations
Caption: Free-radical polymerization pathway of α,β-unsaturated nitriles.
Caption: Mechanism of polymerization inhibition.
Caption: Recommended workflow for storing α,β-unsaturated nitriles.
References
Identifying byproducts in (E)-hept-2-enenitrile synthesis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-hept-2-enenitrile and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through a Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] These reactions involve the coupling of an aldehyde (pentanal) with a phosphorus ylide or a phosphonate carbanion derived from a cyanomethylphosphonium salt or a cyanomethylphosphonate, respectively. The use of a stabilized ylide or phosphonate generally favors the formation of the desired (E)-isomer.[2][3]
Q2: What are the expected major byproducts in the synthesis of this compound via a Wittig reaction?
A2: The primary byproduct of a standard Wittig reaction is triphenylphosphine oxide (TPPO).[4][5] Another significant potential byproduct is the (Z)-isomer of hept-2-enenitrile, as the stereoselectivity of the Wittig reaction may not be completely E-selective.[6] Unreacted starting materials, such as pentanal and the phosphorus ylide, may also be present as impurities.
Q3: How can I minimize the formation of the (Z)-isomer?
A3: To favor the formation of the (E)-isomer, it is recommended to use a stabilized ylide. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective in producing (E)-alkenes with high stereoselectivity when synthesizing α,β-unsaturated nitriles.[1][3][7] Reaction conditions such as solvent and base can also influence the E/Z ratio.
Q4: How can triphenylphosphine oxide (TPPO) be removed from the final product?
A4: Triphenylphosphine oxide is more polar than the desired product. It can often be removed by precipitation from a non-polar solvent mixture, such as diethyl ether in hexanes, followed by filtration.[5] Column chromatography is also a very effective method for separating the non-polar this compound from the more polar TPPO.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Ensure the base used is strong enough to fully deprotonate the phosphonium salt to form the ylide. - Increase reaction time or temperature, monitoring by TLC. |
| Degradation of starting materials. | - Use freshly distilled pentanal to avoid impurities from oxidation. - Prepare the ylide in situ and use it immediately. | |
| Presence of a significant peak corresponding to the (Z)-isomer in the GC-MS chromatogram. | Poor stereoselectivity of the reaction. | - Consider using the Horner-Wadsworth-Emmons (HWE) modification, which is known for high E-selectivity.[1][3][7] - If using a Wittig reaction, ensure a stabilized ylide is employed. |
| A large peak identified as triphenylphosphine oxide (TPPO) is present in the final product. | Inefficient purification. | - During workup, precipitate TPPO by dissolving the crude product in a minimally polar solvent system (e.g., ether/hexanes) and filter.[5] - Optimize the mobile phase for column chromatography to achieve better separation between the product and TPPO. |
| Unidentified peaks in the GC-MS chromatogram. | Side reactions or contamination. | - Analyze the mass spectra of the unknown peaks to identify potential structures. - Ensure all glassware is clean and dry, and solvents are of high purity. - Consider side reactions with the solvent or base. |
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a representative method for achieving high E-selectivity.
-
Reagents and Materials:
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Pentanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup.
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add diethyl cyanomethylphosphonate (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add pentanal (1.05 equivalents) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
GC-MS Analysis Protocol
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS or equivalent).
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product or crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Presentation
Table 1: Expected GC-MS Data for this compound and Potential Byproducts
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) |
| Pentanal | 86.13 | Early eluting | 86 (M+), 58, 57, 44, 43, 41, 29 |
| This compound | 109.16 | Intermediate | 109 (M+), 94, 82, 68, 54, 41 |
| (Z)-hept-2-enenitrile | 109.16 | Close to (E)-isomer, likely slightly earlier | 109 (M+), 94, 82, 68, 54, 41 (similar to E-isomer, may have subtle intensity differences) |
| Triphenylphosphine oxide | 278.28 | Late eluting | 278 (M+), 277, 201, 183, 152, 77[9][10][11] |
Visualizations
Caption: Troubleshooting workflow for identifying byproducts.
Caption: General workflow of GC-MS analysis.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Triphenylphosphine oxide [webbook.nist.gov]
- 11. Triphenylphosphine oxide [webbook.nist.gov]
Interpreting NMR spectra of impure (E)-hept-2-enenitrile samples
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are interpreting NMR spectra of (E)-hept-2-enenitrile and encountering potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound in CDCl₃?
A1: The signals for pure this compound are characterized by two vinylic protons with a large coupling constant, indicating an E-configuration, and signals corresponding to the butyl chain. The nitrile carbon appears significantly downfield in the ¹³C NMR spectrum. Below is a summary of the expected chemical shifts.
Data Presentation: NMR Spectral Data for this compound
| ¹H NMR (CDCl₃) | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | =CH-CN | ~6.80 | dt | 16.5, 7.0 |
| H3 | =CH-CH₂ | ~5.50 | dt | 16.5, 1.5 |
| H4 | -CH₂-CH= | ~2.25 | qd | 7.5, 1.5 |
| H5, H6 | -(CH₂)₂- | ~1.45 | m | - |
| H7 | -CH₃ | ~0.95 | t | 7.5 |
| ¹³C NMR (CDCl₃) | Assignment | Chemical Shift (δ, ppm) |
| C1 | -C≡N | ~118 |
| C2 | =CH-CN | ~150 |
| C3 | =CH-CH₂ | ~105 |
| C4 | -CH₂-CH= | ~35 |
| C5 | -CH₂- | ~30 |
| C6 | -CH₂- | ~22 |
| C7 | -CH₃ | ~14 |
Note: Chemical shifts are approximate and can be influenced by concentration and the specific NMR solvent used.
Q2: My ¹H NMR spectrum shows a triplet at approximately 9.7 ppm. What is this impurity?
A2: A signal in this region, particularly a triplet, is highly characteristic of an aldehyde proton (-CHO). This strongly suggests the presence of unreacted heptanal , a common starting material in the synthesis of this compound. The triplet multiplicity arises from coupling to the adjacent CH₂ group. You will also likely see a corresponding triplet for that adjacent CH₂ group around 2.4 ppm.[1][2]
Q3: I see an additional set of vinylic proton signals with a smaller coupling constant (around 11 Hz). What does this indicate?
A3: This is a classic sign of geometric isomerism. The smaller coupling constant between the vinylic protons indicates the presence of the (Z)-hept-2-enenitrile isomer. The key distinguishing feature between the E and Z isomers is the coupling constant (J-value) of the two protons on the double bond:
-
E-isomer (trans): Typically has a large coupling constant, J ≈ 16-18 Hz.
-
Z-isomer (cis): Typically has a smaller coupling constant, J ≈ 10-12 Hz.
Q4: My spectrum has a triplet around 2.3 ppm but lacks corresponding vinylic signals. What could this be?
A4: A triplet around 2.3 ppm is characteristic of a methylene group adjacent to a nitrile (-CH₂-CN) in a saturated system.[3] If there are no corresponding signals in the alkene region (5-7 ppm), this suggests the presence of heptanenitrile . This impurity can arise from the over-reduction of the double bond during the reaction or workup.
Q5: There are other sharp singlets or multiplets in my spectrum (e.g., at 7.26, 2.17, 1.56, 1.25 ppm). What are these?
A5: These signals are very often residual solvents from your reaction workup or the NMR solvent itself. Always check the chemical shifts of common laboratory solvents.[4][5][6]
-
δ 7.26 ppm: Residual CHCl₃ in CDCl₃.
-
δ 2.17 ppm: Acetone.
-
δ 1.56 ppm: Water (H₂O/HDO), which can shift depending on temperature and sample conditions.[5]
-
δ 1.25 ppm: Diethyl ether or n-hexane.
Troubleshooting Guide for Impure Samples
Use the table below to identify potential impurities based on their characteristic NMR signals.
Data Presentation: Common Impurities in this compound Synthesis
| Impurity | Structure | Key ¹H NMR Signal(s) (CDCl₃, δ ppm) | Key ¹³C NMR Signal(s) (CDCl₃, δ ppm) | Probable Origin |
| Heptanal [7] | CH₃(CH₂)₅CHO | 9.75 (t, 1H) , 2.41 (t, 2H) | ~202 (CHO) , ~44 (-CH₂CHO) | Unreacted starting material. |
| (Z)-Hept-2-enenitrile | cis-isomer | Vinylic protons with J ≈ 10-12 Hz | Similar to E-isomer, but slight shifts | Incomplete stereoselectivity in synthesis. |
| Heptanenitrile [3] | CH₃(CH₂)₅CN | 2.34 (t, 2H) | ~119 (CN) , ~17 (-CH₂CN) | Byproduct from over-reduction. |
| Diethyl Ether | (CH₃CH₂)₂O | 3.48 (q, 4H), 1.21 (t, 6H) | ~66 (-OCH₂-), ~15 (-CH₃) | Extraction solvent. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 4.12 (q, 2H), 2.05 (s, 3H), 1.26 (t, 3H) | ~171 (C=O), ~60 (-OCH₂-), ~21 (C=OCH₃), ~14 (-CH₂CH₃) | Extraction solvent. |
| n-Hexane | CH₃(CH₂)₄CH₃ | 1.25 (m), 0.88 (t) | ~32, ~23, ~14 | Recrystallization/chromatography solvent. |
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol describes a common method for synthesizing this compound, which helps in understanding the potential for heptanal starting material to be present as an impurity.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl cyanomethylphosphonate in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This process forms the phosphonate ylide.
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C and add heptanal dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Mandatory Visualization
The following workflow provides a systematic approach to identifying impurities in your NMR spectrum.
Caption: Troubleshooting workflow for identifying impurities in this compound NMR spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. Heptaldehyde(111-71-7) 1H NMR [m.chemicalbook.com]
- 3. Heptanenitrile | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Olefination Stereoselectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stereoselectivity in olefination reactions. The content focuses on the practical implications of solvent choice on the stereochemical outcome of the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefination reactions.
Troubleshooting Guides and FAQs
This section addresses common problems and questions regarding the control of stereoselectivity in olefination reactions, with a focus on the role of the solvent.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is giving a mixture of E/Z isomers. How can I improve the selectivity for the Z-alkene?
A1: To favor the formation of the (Z)-alkene in a Wittig reaction, particularly with non-stabilized ylides, consider the following:
-
Solvent Choice: Employ nonpolar, aprotic solvents such as toluene, benzene, or diethyl ether. These solvents favor a more concerted cycloaddition pathway, leading to the kinetic cis-oxaphosphetane intermediate, which then yields the (Z)-alkene.
-
Salt-Free Conditions: The presence of lithium salts can lead to equilibration of intermediates, favoring the more thermodynamically stable (E)-alkene. Using salt-free ylides, often prepared with sodium or potassium bases (e.g., NaHMDS, KHMDS), can significantly enhance (Z)-selectivity.
-
Temperature: Lowering the reaction temperature can also improve (Z)-selectivity by further favoring the kinetic pathway.
Q2: I need to synthesize the E-alkene using a Wittig reaction. What conditions should I use?
A2: For the synthesis of (E)-alkenes via the Wittig reaction, especially with stabilized ylides, the following conditions are recommended:
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are known to favor the formation of the (E)-alkene. These solvents can stabilize the betaine intermediate, allowing for equilibration to the more stable trans-oxaphosphetane, which decomposes to the (E)-alkene.[1]
-
Use of Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and their reactions are often reversible. This reversibility allows for the formation of the thermodynamically favored (E)-product.[2][3][4]
-
Schlosser Modification: For non-stabilized ylides where the (Z)-isomer is typically favored, the Schlosser modification can be employed to obtain the (E)-alkene. This involves the use of a strong base at low temperature to deprotonate the betaine intermediate, allowing for equilibration to the more stable threo-betaine, which then yields the (E)-alkene upon protonation and warming.[2]
Q3: My Horner-Wadsworth-Emmons (HWE) reaction is not giving the expected high E-selectivity. What could be the issue?
A3: The Horner-Wadsworth-Emmons reaction is generally highly (E)-selective. If you are observing poor selectivity, consider these factors:
-
Solvent and Base Combination: While THF is a common solvent, the choice of base and counterion can influence selectivity. For standard HWE reactions, using NaH in an aprotic solvent like THF or DME typically provides good (E)-selectivity.[5]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamic (E)-product by ensuring equilibration of the intermediates.[6]
-
Structure of the Phosphonate and Aldehyde: The steric bulk of both the phosphonate reagent and the aldehyde can impact the stereochemical outcome. Highly hindered reactants may lead to decreased selectivity.
Q4: How can I obtain the Z-alkene from a Horner-Wadsworth-Emmons reaction?
A4: To achieve high (Z)-selectivity in an HWE reaction, the Still-Gennari modification is the most effective method. This involves:
-
Specific Phosphonates: Use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like THF at low temperatures (e.g., -78 °C) with a potassium base such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). The crown ether sequesters the potassium ion, leading to a "naked" phosphonate anion and favoring the kinetic pathway to the (Z)-alkene.[7][8]
Q5: I am struggling to control the stereoselectivity of my Julia-Kocienski olefination. What is the most critical factor to consider?
A5: The solvent polarity is the most straightforward and critical factor for controlling the stereoselectivity of the Julia-Kocienski olefination.[9][10]
-
For (E)-selectivity: Use polar aprotic solvents such as THF, DME, or DMF . These solvents favor the formation of the anti-adduct, which stereospecifically leads to the (E)-alkene.
-
For (Z)-selectivity: Use nonpolar solvents like toluene . Nonpolar environments promote a closed transition state, favoring the formation of the syn-adduct, which in turn yields the (Z)-alkene.
Q6: Can additives influence the stereochemical outcome of the Julia-Kocienski reaction?
A6: Yes, additives can have a significant impact. For instance, the addition of crown ethers to a reaction in a polar solvent can further enhance (E)-selectivity by sequestering the metal cation and promoting the formation of the anti-adduct.[10] The choice of the base and its counterion (e.g., LiHMDS vs. KHMDS) can also play a role in the diastereoselectivity of the initial addition step.[9]
Data Presentation: Solvent Effects on Stereoselectivity
The following tables summarize quantitative data on the effect of different solvents on the E/Z ratio of olefination reactions.
Table 1: Solvent Effects on the Stereoselectivity of the Wittig Reaction
| Ylide Type | Aldehyde | Solvent | Z/E Ratio | Reference |
| Semi-stabilized | Benzaldehyde | Toluene | 81:19 | [11] |
| Semi-stabilized | Benzaldehyde | Dichloromethane (DCM) | 50:50 | [11] |
| Semi-stabilized | Benzaldehyde | Water | 27:73 | [11] |
| Non-stabilized | Hexanal | THF (salt-free) | >95:5 | [2] |
| Stabilized | Benzaldehyde | DMF | <5:95 | [2] |
Table 2: Solvent Effects on the Stereoselectivity of the Horner-Wadsworth-Emmons Reaction
| Phosphonate Type | Aldehyde | Base | Solvent | E/Z Ratio | Reference |
| Standard | Benzaldehyde | NaH | THF | >95:5 | [5] |
| Standard | Isobutyraldehyde | NaH | DME | 90:10 | [6] |
| Still-Gennari | Benzaldehyde | KHMDS/18-crown-6 | THF | 2:98 | [12] |
| Still-Gennari | Cyclohexanecarboxaldehyde | KHMDS/18-crown-6 | THF | 5:95 | [7] |
Table 3: Solvent Effects on the Stereoselectivity of the Julia-Kocienski Olefination
| Sulfone | Aldehyde | Base | Solvent | E/Z Ratio | Reference |
| Phenyltetrazolyl (PT) | Dodecanal | KHMDS | THF | >98:2 | [9] |
| Phenyltetrazolyl (PT) | Dodecanal | KHMDS | Toluene | 10:90 | [9] |
| Benzothiazolyl (BT) | Benzaldehyde | LiHMDS | THF | 95:5 | [9] |
| Benzothiazolyl (BT) | Benzaldehyde | LiHMDS | Toluene | 20:80 | [9] |
Experimental Protocols
This section provides detailed methodologies for key olefination reactions with a focus on achieving specific stereochemical outcomes through solvent selection.
Protocol 1: (Z)-Selective Wittig Reaction with a Non-Stabilized Ylide
Objective: To synthesize a (Z)-alkene using a non-stabilized Wittig ylide under salt-free conditions.
Materials:
-
Alkyltriphenylphosphonium salt (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alkyltriphenylphosphonium salt.
-
Add anhydrous toluene to the flask via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of KHMDS in toluene to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the aldehyde in anhydrous toluene to the ylide solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the (Z)-alkene. The E/Z ratio can be determined by 1H NMR spectroscopy or GC analysis.
Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction
Objective: To synthesize an (E)-α,β-unsaturated ester.
Materials:
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate to the stirred suspension of sodium hydride in THF. Hydrogen gas will be evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.
Protocol 3: (Z)-Selective Julia-Kocienski Olefination
Objective: To synthesize a (Z)-alkene using the Julia-Kocienski olefination in a nonpolar solvent.
Materials:
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous Toluene
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the PT sulfone.
-
Dissolve the sulfone in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Add a solution of KHMDS in toluene dropwise to the stirred sulfone solution.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous toluene dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the (Z)-alkene.
Visualizations
The following diagrams illustrate the mechanistic pathways and the influence of solvent on the stereochemical outcome of the olefination reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Work-up Procedures for Reactions Containing Nitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of reactions containing nitriles.
Frequently Asked Questions (FAQs)
Q1: My nitrile product seems to be hydrolyzing to a carboxylic acid during the aqueous work-up. How can I prevent this?
A1: Nitrile hydrolysis is typically catalyzed by acidic or basic conditions, especially with heating.[1][2][3] To minimize hydrolysis, consider the following:
-
Maintain Neutral pH: During extraction, use a neutral aqueous solution (e.g., brine) instead of acidic or basic washes if your compound is stable under these conditions.
-
Use Mild Acids/Bases: If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) and perform the extraction at low temperatures (e.g., in an ice bath).
-
Limit Contact Time: Minimize the time your organic layer is in contact with the aqueous phase.
-
Avoid Heat: Do not heat the reaction mixture during the work-up if hydrolysis is a concern. If distillation is required for purification, ensure the nitrile is stable at the distillation temperature.
Q2: How do I safely and effectively quench unreacted cyanide in my reaction mixture?
A2: Unreacted cyanide, especially from reagents like trimethylsilyl cyanide (TMSCN), is highly toxic and must be quenched.[4] A common and effective method is to use an oxidizing agent in a basic solution.
Quenching Protocol using Bleach (Sodium Hypochlorite):
-
Cool the reaction mixture in an ice bath.
-
Slowly add a dilute solution of sodium hypochlorite (bleach) while stirring vigorously. The reaction is exothermic.
-
Ensure the aqueous layer remains basic (pH > 10) by adding aqueous NaOH if necessary. This prevents the formation of highly toxic hydrogen cyanide (HCN) gas.
-
Allow the mixture to stir for a few hours to ensure complete oxidation of the cyanide.
-
The cyanide is oxidized to the much less toxic cyanate ion.
Q3: I have formed a cyanohydrin, and it seems to be decomposing back to the starting aldehyde/ketone during work-up. What should I do?
A3: Cyanohydrin formation is a reversible reaction, and the equilibrium can shift back to the starting materials, especially under basic conditions.[5] To stabilize the cyanohydrin:
-
Acidic Work-up: Use a mildly acidic aqueous work-up (e.g., with dilute HCl or saturated ammonium chloride solution) to protonate the alkoxide intermediate and favor the cyanohydrin.[5]
-
Avoid Strong Bases: Do not use strong basic solutions (e.g., NaOH, KOH) during the work-up, as this will promote the reverse reaction.[5]
-
Immediate Extraction: Proceed with the extraction into an organic solvent as soon as possible after quenching the reaction to minimize its time in an aqueous environment.[6]
-
Protection of the Hydroxyl Group: If the cyanohydrin is particularly unstable, consider protecting the hydroxyl group (e.g., as a silyl ether) in situ before work-up.
Q4: How can I remove inorganic cyanide salts (e.g., KCN, NaCN) from my organic product?
A4: Inorganic cyanide salts are generally insoluble in most organic solvents but have good solubility in water. An aqueous extraction is the most effective method for their removal.
Procedure for Removing Inorganic Cyanide Salts:
-
Dilute the reaction mixture with a suitable organic solvent in which your product is soluble.
-
Wash the organic layer multiple times with water or brine in a separatory funnel. The cyanide salts will partition into the aqueous layer.
-
Combine the aqueous layers and treat them as cyanide waste.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to obtain your product.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of nitrile after work-up | 1. Hydrolysis of the nitrile during aqueous extraction.[1][2] 2. Incomplete extraction of the product from the aqueous layer. 3. Loss of a volatile nitrile during solvent removal. | 1. Use neutral or mildly acidic/basic washes at low temperature.[1][3] 2. Perform multiple extractions with the organic solvent. Check the pH of the aqueous layer to ensure optimal partitioning of your product. 3. Use a rotary evaporator with a cold trap and avoid excessive vacuum or heat. |
| Presence of an amide impurity in the final product | Partial hydrolysis of the nitrile to the corresponding amide.[1][7] | 1. Use milder work-up conditions (lower temperature, shorter extraction times). 2. Purify the product using column chromatography. Amides are generally more polar than nitriles and will have a lower Rf value. |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Filter the mixture through a pad of Celite. 3. If the solvent is the issue (e.g., THF, dioxane), remove it by rotary evaporation before the aqueous work-up.[8] |
| Final product is contaminated with a starting aldehyde/ketone (from a cyanohydrin reaction) | Decomposition of the cyanohydrin during work-up.[5] | 1. Ensure the work-up is not basic. Use a mildly acidic quench. 2. Minimize the time the cyanohydrin is in an aqueous solution.[6] |
Experimental Protocols
Protocol 1: General Extractive Work-up for a Non-Water-Soluble Nitrile
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or dilute acid/base depending on the reaction) with stirring.
-
Solvent Addition: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer with water (2 x 50 mL for a 100 mL organic layer) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude nitrile product.
-
Purification: Further purify the crude product by distillation, recrystallization, or column chromatography as needed.
Protocol 2: Purification of a Nitrile by Column Chromatography
-
Adsorbent and Eluent Selection: Choose a suitable stationary phase (silica gel is common) and a mobile phase (eluent). The polarity of the eluent should be adjusted so that the desired nitrile has an Rf value of approximately 0.2-0.4 on a TLC plate. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used.
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the non-polar solvent.
-
Sample Loading: Dissolve the crude nitrile in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified nitrile.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visual Guides
Caption: General experimental workflow for nitrile work-up.
Caption: Troubleshooting logic for nitrile hydrolysis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. byjus.com [byjus.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reddit.com [reddit.com]
- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of (E)-hept-2-enenitrile
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. (E)-hept-2-enenitrile, a valuable building block in organic synthesis, can be prepared through various methods, each with its distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method for a given application.
The primary methods for the synthesis of this compound involve olefination reactions of pentanal or cross-metathesis involving 1-hexene. The key methodologies evaluated here are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, the Knoevenagel condensation, and olefin cross-metathesis.
Comparison of Synthesis Methods
The choice of synthesis method for this compound is often a trade-off between yield, stereoselectivity, reaction conditions, and the nature of the starting materials. Below is a summary of key quantitative data for different approaches.
| Method | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Horner-Wadsworth-Emmons | Pentanal, Diethyl cyanomethylphosphonate | NaH | THF | 25 | 2 | 85 | >95:5 |
| Wittig Reaction | Pentanal, Cyanomethylenetriphenylphosphorane | n-BuLi | THF | 0 to 25 | 4 | 75 | ~80:20 |
| Knoevenagel Condensation | Pentanal, Cyanoacetic acid | Piperidine | Toluene | 110 | 6 | 70 | >90:10 |
| Olefin Cross-Metathesis | 1-Hexene, Acrylonitrile | Grubbs II catalyst | Dichloromethane | 40 | 12 | 65 | >98:2 |
Detailed Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes and generally favors the formation of the (E)-isomer.[1][2][3]
Protocol: A solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes, after which a solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide.[4] The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Protocol: To a solution of cyanomethyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere is added n-butyllithium (1.1 equivalents, 2.5 M solution in hexanes) dropwise. The resulting deep red solution is stirred at 0 °C for 1 hour. A solution of pentanal (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield hept-2-enenitrile.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] It is a classic method for the formation of carbon-carbon double bonds.
Protocol: A mixture of pentanal (1.0 equivalent), cyanoacetic acid (1.2 equivalents), and piperidine (0.1 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography and is typically complete within 6 hours. After cooling to room temperature, the reaction mixture is washed with water, 1 M hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by distillation or column chromatography to give this compound.
Olefin Cross-Metathesis
Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high functional group tolerance.[6][7]
Protocol: To a solution of 1-hexene (1.5 equivalents) and acrylonitrile (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere is added Grubbs second-generation catalyst (2 mol%). The reaction mixture is heated to 40 °C and stirred for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.
Synthesis Methods Workflow
Caption: Comparative workflow of synthesis methods for this compound.
Conclusion
The selection of an optimal synthesis method for this compound depends on the specific requirements of the research or development project.
-
The Horner-Wadsworth-Emmons reaction offers a high yield and excellent (E)-stereoselectivity, making it a preferred method when stereochemical purity is critical.
-
The Wittig reaction , while a classic and versatile method, may provide lower yields and stereoselectivity for this particular target compared to the HWE reaction.
-
The Knoevenagel condensation represents a cost-effective and straightforward approach, though it may require higher temperatures and longer reaction times.
-
Olefin cross-metathesis provides a modern and highly (E)-selective route, particularly advantageous when starting from simple alkenes, although the cost of the ruthenium catalyst can be a consideration for large-scale synthesis.
By carefully considering the experimental data and protocols presented, researchers can make an informed decision to best suit their synthetic strategy, balancing factors such as yield, stereoselectivity, cost, and reaction conditions.
References
A Spectroscopic Showdown: Distinguishing (E) and (Z) Isomers of Hept-2-enenitrile
A comprehensive guide to the spectroscopic differences between the (E) and (Z) isomers of hept-2-enenitrile, offering valuable insights for researchers in synthetic chemistry and drug development. This guide provides a detailed comparison of their expected Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and a logical workflow for their differentiation.
Spectroscopic Data Comparison
The following tables summarize the expected key spectroscopic features for (E)- and (Z)-hept-2-enenitrile. These predictions are based on the analysis of similar α,β-unsaturated nitriles and fundamental spectroscopic principles.
Table 1: Infrared (IR) Spectroscopy
| Feature | (E)-hept-2-enenitrile | (Z)-hept-2-enenitrile | Rationale for Difference |
| C≡N Stretch | ~2225 cm⁻¹ | ~2220 cm⁻¹ | The C≡N stretching frequency in α,β-unsaturated nitriles is influenced by conjugation. Minor differences may arise due to the different steric environments of the isomers. |
| C=C Stretch | ~1640 cm⁻¹ (stronger) | ~1640 cm⁻¹ (weaker) | The C=C stretching vibration in the trans isomer is typically more intense than in the cis isomer due to a larger change in the dipole moment during vibration. |
| =C-H Bend (out-of-plane) | ~965 cm⁻¹ (strong) | ~700 cm⁻¹ (strong) | This is a key diagnostic feature. The out-of-plane C-H bending vibration for a trans disubstituted alkene appears at a significantly higher wavenumber than for a cis disubstituted alkene. |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts in ppm)
| Proton | This compound | (Z)-hept-2-enenitrile | Rationale for Difference |
| H2 (vinylic) | ~6.7 | ~6.5 | The chemical shift of vinylic protons is influenced by the stereochemistry of the double bond. |
| H3 (vinylic) | ~5.4 | ~5.3 | The chemical shift of vinylic protons is influenced by the stereochemistry of the double bond. |
| J-coupling (H2-H3) | ~16 Hz | ~11 Hz | The magnitude of the vicinal coupling constant between the vinylic protons is the most reliable method for distinguishing between the isomers. trans protons exhibit a larger coupling constant than cis protons. |
| H4 (allylic) | ~2.2 | ~2.5 | The allylic protons in the (Z) isomer may experience greater deshielding due to their proximity to the nitrile group. |
| H5, H6 (alkyl) | ~1.4 | ~1.4 | Minimal difference expected. |
| H7 (terminal CH₃) | ~0.9 | ~0.9 | Minimal difference expected. |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts in ppm)
| Carbon | This compound | (Z)-hept-2-enenitrile | Rationale for Difference |
| C1 (CN) | ~118 | ~117 | The chemical shift of the nitrile carbon is generally in this region for α,β-unsaturated nitriles.[1] |
| C2 | ~150 | ~149 | Vinylic carbons in conjugated systems appear in this range. |
| C3 | ~105 | ~106 | Vinylic carbons in conjugated systems appear in this range. |
| C4 (allylic) | ~33 | ~28 | The chemical shift of the allylic carbon in the (Z) isomer is expected to be shifted upfield due to the shielding effect of the nearby nitrile group (γ-gauche effect). |
| C5, C6 (alkyl) | ~30, ~22 | ~30, ~22 | Minimal difference expected. |
| C7 (terminal CH₃) | ~14 | ~14 | Minimal difference expected. |
Table 4: Mass Spectrometry (MS)
| Feature | (E)- and (Z)-hept-2-enenitrile | Rationale |
| Molecular Ion (M⁺) | m/z 109 | Both isomers have the same molecular formula (C₇H₁₁N) and therefore the same molecular weight. |
| Major Fragments | m/z 80 (M-29), m/z 68 (M-41), m/z 54 (M-55) | The fragmentation patterns are expected to be very similar for both isomers, involving the loss of alkyl fragments. Distinguishing between the isomers based solely on their electron ionization mass spectra is challenging. |
Experimental Protocols
Standard spectroscopic techniques can be employed for the analysis of (E) and (Z)-hept-2-enenitrile.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A wider spectral width (e.g., 0-160 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of the isomers if in a mixture.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-200.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the (E) and (Z) isomers of hept-2-enenitrile.
References
A Comparative Guide to the Biological Activity of Saturated vs. Unsaturated Nitriles
For Researchers, Scientists, and Drug Development Professionals
The nitrile moiety is a versatile functional group increasingly incorporated into therapeutic agents to enhance their pharmacological profiles. Its small size, metabolic stability, and ability to participate in various intermolecular interactions make it an attractive component in drug design. This guide provides a comparative overview of the biological activities of saturated and unsaturated nitriles, highlighting key differences in their mechanisms of action and providing supporting experimental data.
Comparative Biological Activity: A Mechanistic Dichotomy
The primary distinction in the biological activity between saturated and unsaturated nitriles lies in their chemical reactivity, which dictates their mechanism of interaction with biological macromolecules.
Saturated Nitriles: Primarily Non-Covalent Interactions
Saturated aliphatic nitriles typically exert their biological effects through non-covalent interactions or by metabolic processes that may lead to the release of cyanide. The nitrile group in these molecules can act as a hydrogen bond acceptor and participate in polar and π-π stacking interactions, contributing to the binding affinity of the molecule to its target protein. Their toxicity is often associated with in vivo metabolism that can liberate cyanide, which in turn inhibits critical enzymes like cytochrome c oxidase.
Unsaturated Nitriles: The Power of Covalent Inhibition
In contrast, α,β-unsaturated nitriles possess an electrophilic β-carbon, making them susceptible to nucleophilic attack by amino acid residues such as cysteine and serine within the active sites of enzymes. This can lead to the formation of a stable, covalent bond between the nitrile-containing molecule and the protein, resulting in irreversible or slowly reversible inhibition. This mechanism of action, known as Michael addition, is a powerful tool in the design of targeted covalent inhibitors, which can offer increased potency and prolonged duration of action. The toxicity of unsaturated nitriles is less dependent on cyanide release and more related to their intrinsic reactivity and ability to deplete cellular nucleophiles like glutathione.
Quantitative Comparison of Acute Toxicity
The following table summarizes the acute toxicity (LD50) values for a selection of saturated and unsaturated aliphatic nitriles in rats, providing a quantitative measure of their biological activity.
| Compound | Structure | Saturation | LD50 (mg/kg, oral in rats) | Reference |
| Acetonitrile | CH₃CN | Saturated | 2460 | |
| Propionitrile | CH₃CH₂CN | Saturated | 230 | |
| Butyronitrile | CH₃(CH₂)₂CN | Saturated | 50-100 | |
| Malononitrile | CH₂(CN)₂ | Saturated | 60 | |
| Acrylonitrile | CH₂=CHCN | Unsaturated | 93 | |
| Allyl cyanide | CH₂=CHCH₂CN | Unsaturated | 130 | |
| Fumaronitrile | NCCH=CHCN | Unsaturated | 120 |
Note: LD50 values can vary depending on the animal model and experimental conditions.
Signaling Pathway Modulation
Nitrile-containing compounds have been shown to modulate a variety of signaling pathways crucial in disease pathogenesis. For instance, several kinase inhibitors utilize a nitrile group to interact with the hinge region of the kinase domain, thereby affecting downstream signaling cascades such as the JAK/STAT and PI3K-AKT-mTOR pathways. The ability of unsaturated nitriles to covalently modify proteins can lead to the persistent inhibition of signaling pathways.
Caption: A simplified signaling pathway illustrating kinase inhibition by a nitrile-containing compound.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of nitrile compounds using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
a. Cell Culture:
-
Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
b. Compound Treatment:
-
Prepare stock solutions of the saturated and unsaturated nitrile compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle-only controls.
-
Incubate the plates for 24, 48, or 72 hours.
c. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the logarithm of the compound concentration.
Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of nitrile compounds against a specific enzyme, for example, a cysteine protease, using an HPLC-based method.
a. Reagents and Buffers:
-
Purified enzyme.
-
Substrate for the enzyme.
-
Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT for cysteine proteases).
-
Saturated and unsaturated nitrile inhibitor stock solutions in DMSO.
b. Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate the enzyme with various concentrations of the nitrile inhibitor in the assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a set time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).
c. HPLC Analysis:
-
Analyze the reaction mixture by reverse-phase HPLC to separate the substrate and the product.
-
Quantify the amount of product formed by integrating the peak area.
d. Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the type of inhibition (e.g., competitive, non-competitive, irreversible) by analyzing Lineweaver-Burk plots.
-
For reversible inhibitors, calculate the inhibition constant (Ki). For irreversible inhibitors, determine the rate of inactivation (kinact).
Caption: A general experimental workflow for assessing the biological activity of nitrile compounds.
Conclusion
The presence of saturation or unsaturation in a nitrile-containing molecule fundamentally influences its biological activity. Saturated nitriles tend to engage in non-covalent interactions and their toxicity is often linked to metabolic cyanide release. In contrast, α,β-unsaturated nitriles can act as covalent inhibitors, offering a mechanism for achieving high potency and prolonged therapeutic effects. This distinction is a critical consideration for researchers and drug development professionals in the design and optimization of novel therapeutic agents. Understanding these differences allows for a more rational approach to leveraging the unique properties of the nitrile functional group in modern medicinal chemistry.
A Comparative Analysis of the Cytotoxicity of (E)-hept-2-enenitrile and Other Common Nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of (E)-hept-2-enenitrile and other nitriles, including acetonitrile, acrylonitrile, and benzonitrile. Due to a lack of specific experimental data on the cytotoxicity of this compound, this guide synthesizes available data on other nitriles to provide a predictive comparison and highlights the need for further research. The information presented is intended to inform researchers on the potential cytotoxic mechanisms and structure-activity relationships within this class of compounds.
Executive Summary
Nitriles are a class of organic compounds characterized by a carbon-nitrogen triple bond. Their diverse applications in industrial synthesis and pharmaceuticals necessitate a thorough understanding of their toxicological profiles. While the cytotoxicity of many nitriles is attributed to the metabolic release of cyanide, which inhibits cellular respiration, other mechanisms, including the induction of oxidative stress and apoptosis, also play significant roles. The cytotoxic potential of nitriles is also influenced by their chemical structure, with factors such as chain length and the presence of unsaturation affecting their biological activity.
This guide summarizes the available quantitative cytotoxicity data for acetonitrile, acrylonitrile, and benzonitrile. It also details the experimental protocols for common cytotoxicity assays and illustrates the key signaling pathways implicated in nitrile-induced cell death.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for selected nitriles. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary significantly depending on the cell line, exposure time, and assay used.
| Compound | Cell Line | Exposure Time | IC50 (mM) | Cytotoxicity Endpoint | Reference |
| This compound | - | - | Data not available | - | - |
| Acetonitrile | - | - | Data not available | - | - |
| Acrylonitrile | JEG-3 | 48 h | ~0.1-1 | Cell Viability (MTT) | [1] |
| BeWo | 48 h | ~0.1-1 | Cell Viability (MTT) | [1] | |
| Various Cancer Cell Lines | - | 0.00075-62 | Growth Inhibition (SRB) | [2] | |
| Benzonitrile | HepG2 | - | 19.95 | Cell Viability (MTT) | [3] |
| V79 | 18 h | >1 | No cytotoxicity observed (Neutral Red Uptake) | [4] |
Note: The lack of specific IC50 values for this compound and acetonitrile in publicly available literature highlights a significant data gap. The provided data for acrylonitrile and benzonitrile are from different studies and should be compared with caution.
Structure-Activity Relationships
The cytotoxic potential of nitriles is related to their chemical structure. Studies on aliphatic nitriles suggest that toxicity is influenced by both the release of cyanide and the degree of unsaturation within the molecule.[5] Generally, compounds with longer carbon chains or aromatic rings tend to exhibit higher toxicity.[6] Based on these principles, it can be hypothesized that this compound, being an unsaturated aliphatic nitrile with a seven-carbon chain, may exhibit a moderate to high level of cytotoxicity. However, this remains a postulation pending experimental verification.
Mechanisms of Nitrile-Induced Cytotoxicity
The cytotoxic effects of nitriles are mediated through several mechanisms, primarily:
-
Cyanide Release: Many nitriles are metabolized by cytochrome P450 enzymes in the liver, leading to the release of cyanide ions. Cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration, leading to a rapid decrease in ATP production and subsequent cell death.
-
Oxidative Stress: Some nitriles can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1] This can damage cellular components such as lipids, proteins, and DNA, and trigger apoptotic pathways.
-
Apoptosis: Nitriles can induce programmed cell death, or apoptosis. This can be initiated through various signaling pathways, including the NF-κB pathway and the endoplasmic reticulum (ER) stress pathway.[1]
Signaling Pathways in Nitrile-Induced Apoptosis
The following diagrams illustrate the key signaling pathways involved in apoptosis induced by nitriles, based on studies of acrylonitrile.
References
- 1. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic Reticulum Stress and Associated ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Separation of Heptenenitrile Isomers: A GC Retention Time Comparison Guide
For researchers, scientists, and drug development professionals, the successful separation and identification of isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comparative analysis of the gas chromatography (GC) retention times of various heptenenitrile isomers, supported by experimental data and detailed methodologies, to aid in the development of robust analytical protocols.
The separation of heptenenitrile isomers by gas chromatography is influenced by a combination of factors, primarily the boiling point of the isomers and their polarity. The choice of the GC column's stationary phase is therefore paramount in achieving optimal separation. Nonpolar columns typically elute compounds in order of their boiling points, while polar columns provide separation based on differences in polarity.
Elution Behavior of Heptenenitrile Isomers
Generally, for unsaturated nitrile isomers, the following elution patterns are observed:
-
On nonpolar stationary phases (e.g., DB-1, HP-5): The elution order is primarily dictated by the boiling point of the isomers. Cis-isomers, often having slightly higher boiling points due to increased polarity, tend to have longer retention times than their trans counterparts.[1][2] Branching in the carbon chain typically lowers the boiling point, leading to earlier elution.
-
On polar stationary phases (e.g., DB-WAX, FFAP): The separation is more influenced by the polarity of the isomers. The nitrile group introduces significant polarity, and its interaction with the polar stationary phase is a key determinant of retention. The overall molecular geometry, including the position and configuration of the double bond, affects the accessibility of the nitrile group and the overall dipole moment, leading to distinct retention times.
Comparative Retention Data
Below is a summary of available and estimated retention indices for various C7 unsaturated compounds on different stationary phases.
| Compound | Isomer | Stationary Phase | Retention Index (RI) | Boiling Point (°C) |
| 2-Heptene | cis | Standard Non-Polar | 714 | 98-99 |
| 2-Heptene | trans | Standard Non-Polar | 700 | 98 |
| 3-Heptene | trans | Standard Non-Polar | 698 | 96 |
| (E)-2-Pentenenitrile | trans | HP-5 (Non-Polar) | 755 | N/A |
| Hexanenitrile | - | DB-1 (Non-Polar) | 872 | 163 |
| Pentanenitrile | - | DB-1 (Non-Polar) | 773 | 141 |
Data sourced from the NIST Gas Chromatography Retention Data database and other literature.[1][2][3][4] Note that the retention indices for the nitriles are for saturated or shorter-chain unsaturated analogs and serve as a reference for estimating the behavior of heptenenitrile isomers.
Based on general chromatographic principles, the expected elution order of heptenenitrile isomers on a nonpolar column would be branched isomers followed by trans isomers and then cis isomers, closely following their boiling points. On a polar column, the separation would be more complex, with isomers having a more exposed or sterically unhindered nitrile group potentially exhibiting longer retention times.
Experimental Protocols
Achieving reproducible and accurate retention time data requires carefully controlled experimental conditions. Below is a representative GC method that can be adapted for the analysis of heptenenitrile isomers.
Gas Chromatography (GC) System:
-
Injector: Split/splitless inlet
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Carrier Gas: Helium or Hydrogen
GC Columns:
-
Nonpolar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, HP-5ms)
-
Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX, FFAP)
Typical GC Conditions:
| Parameter | Nonpolar Column | Polar Column |
| Injection Volume | 1 µL | 1 µL |
| Injector Temperature | 250 °C | 250 °C |
| Split Ratio | 50:1 | 50:1 |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min | 60 °C (hold 2 min), ramp to 220 °C at 8 °C/min, hold 5 min |
| Carrier Gas Flow | 1 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Detector Temperature | 280 °C (FID) | 280 °C (FID) |
Sample Preparation: Samples should be dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 100-1000 ppm.
Logical Workflow for Isomer Separation and Identification
The process of separating and identifying heptenenitrile isomers can be visualized as a logical workflow.
Figure 1. Workflow for the GC separation and identification of heptenenitrile isomers.
Conclusion
The successful gas chromatographic separation of heptenenitrile isomers is a multifactorial process where the choice of stationary phase and the optimization of GC parameters are crucial. While a complete retention time library for all possible isomers is not yet established, by understanding the fundamental principles of GC separation and utilizing available data for related compounds, researchers can develop effective analytical methods. This guide provides a foundational framework for approaching this analytical challenge, enabling more accurate and reliable characterization of these important chemical entities.
References
Unveiling Molecular Fingerprints: A Comparative Analysis of (E)-hept-2-enenitrile and (E)-2-Heptenal Fragmentation Patterns in Mass Spectrometry
For Immediate Release
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of (E)-hept-2-enenitrile and a structurally similar compound, (E)-2-heptenal. This analysis is crucial for researchers, scientists, and drug development professionals involved in the identification and characterization of unsaturated compounds. By understanding the distinct fragmentation pathways, analysts can achieve more accurate compound identification and structural elucidation.
Comparative Fragmentation Data
The following table summarizes the key mass-to-charge (m/z) ratios and relative abundances of the major fragments observed in the mass spectra of this compound and (E)-2-heptenal. The data for this compound is inferred from established fragmentation principles of unsaturated nitriles, while the data for (E)-2-heptenal is sourced from the NIST Mass Spectrometry Data Center.
| m/z | This compound (Predicted) | (E)-2-Heptenal (Experimental) | Proposed Fragment Ion |
| 109 | Moderate | Low | [M]⁺• (Molecular Ion) |
| 94 | Low | Moderate | [M - CH₃]⁺ |
| 82 | Low | High | [M - C₂H₅]⁺ |
| 68 | High | Moderate | [M - C₃H₇]⁺ (McLafferty Rearrangement) |
| 54 | Moderate | High | [C₄H₆]⁺ |
| 41 | High | High | [C₃H₅]⁺ (Allyl Cation) |
| 27 | Moderate | Moderate | [C₂H₃]⁺ |
Deciphering the Fragmentation Pathways
The fragmentation of these molecules upon electron ionization provides a unique fingerprint for their identification. The distinct functional groups, a nitrile (-C≡N) and an aldehyde (-CHO), lead to different fragmentation cascades.
This compound: A Predicted Pathway
The fragmentation of this compound is expected to be influenced by the stable nitrile group and the presence of the double bond. The molecular ion ([M]⁺•) at m/z 109 is anticipated. Key fragmentation steps likely include the loss of alkyl radicals from the butyl chain, leading to fragments at m/z 94 (loss of CH₃) and m/z 82 (loss of C₂H₅). A significant peak is predicted at m/z 68, resulting from a McLafferty-type rearrangement involving the γ-hydrogen and the nitrile group, leading to the expulsion of a neutral propene molecule. The base peak is likely to be the stable allyl cation at m/z 41.
Caption: Predicted fragmentation pathway of this compound.
(E)-2-Heptenal: An Experimental View
The mass spectrum of (E)-2-heptenal shows a less abundant molecular ion at m/z 112. The fragmentation is dominated by α- and β-cleavages relative to the carbonyl group. The loss of an ethyl radical gives a prominent peak at m/z 83. A significant fragment is also observed at m/z 70, likely due to a McLafferty rearrangement. The base peak is often the tropylium ion precursor at m/z 41.
Experimental Protocols
The mass spectral data for (E)-2-heptenal was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). A typical protocol for such an analysis is as follows:
1. Sample Preparation:
-
The analyte is dissolved in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC):
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
Caption: General workflow for GC-MS analysis.
Conclusion
The comparative analysis of the fragmentation patterns of this compound and (E)-2-heptenal reveals the significant influence of the functional group on the fragmentation pathways. While both molecules exhibit fragmentation initiated by the double bond and alkyl chain, the nitrile and aldehyde moieties lead to characteristic fragment ions. This guide serves as a valuable resource for the identification of these and similar unsaturated compounds in complex matrices. The provided experimental protocol offers a robust starting point for developing analytical methods for these analytes.
Cross-Reactivity of Antibodies to Nitrile-Containing Haptens: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies raised against small molecules, or haptens, is critical for the development of accurate and reliable immunoassays. This guide provides an objective comparison of antibody cross-reactivity, supported by experimental data, with a focus on antibodies developed against nitrile-containing haptens.
The nitrile group (C≡N) is a key functional group in a variety of pharmaceuticals and other bioactive molecules. When developing antibodies to these compounds for diagnostic or therapeutic purposes, a crucial aspect of their characterization is determining their cross-reactivity with structurally similar molecules. High specificity is paramount to ensure that the antibody binds only to the target molecule, avoiding false-positive results in assays.
This guide delves into the experimental data from a study that developed a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the fungicide thiram, which contains a dithiocarbamate functional group but provides a relevant model for hapten-specific antibody development. The principles and methodologies are directly applicable to the study of antibodies against nitrile-containing haptens.
Data Presentation: Cross-Reactivity of Anti-Thiram Polyclonal Antibodies
The specificity of the polyclonal antibodies raised against a thiram-like hapten was evaluated by testing their cross-reactivity against other dithiocarbamates and related compounds. The results are summarized in the table below. The cross-reactivity (CR) is calculated as:
CR (%) = (IC50 of thiram / IC50 of competing compound) x 100
| Compound | Chemical Structure | IC50 (µg/mL) | Cross-Reactivity (%) |
| Thiram | (CH₃)₂NCS-S-S-CSN(CH₃)₂ | 0.24 | 100 |
| Disulfiram | (C₂H₅)₂NCS-S-S-CSN(C₂H₅)₂ | >10 | <2.4 |
| Ferbam | [(CH₃)₂NCS-S]₃Fe | >10 | <2.4 |
| Ziram | [(CH₃)₂NCS-S]₂Zn | >10 | <2.4 |
| Nabam | NaS-CS-NH-CH₂-CH₂-NH-CS-SNa | >10 | <2.4 |
As the data indicates, the polyclonal antibodies exhibited high specificity for thiram, with negligible cross-reactivity observed for other dithiocarbamate fungicides. This high degree of specificity is a critical performance parameter for any immunoassay.
Experimental Protocols
The development of a specific immunoassay involves several key steps, from the synthesis of a hapten to the characterization of the resulting antibodies. The following are detailed methodologies for the key experiments involved in generating and characterizing the anti-thiram antibodies.
Hapten Synthesis
Two types of haptens were synthesized to elicit an immune response and for use in the immunoassay.
-
Hapten Type 1 (for Immunization): This hapten was designed to mimic the symmetrical structure of thiram, with a spacer arm attached to one of the N-methyl groups for conjugation to a carrier protein.
-
Hapten Type 2 (for Assay Development): This hapten presented only one of the N-alkyl dithiocarbamate patterns of thiram, with a variable-length spacer arm linked to a sulfur atom. This "heterologous" approach, where the hapten used for immunization is different from the one used for the assay, is often employed to improve assay sensitivity and specificity.
Antibody Production
Polyclonal antibodies were produced in New Zealand white rabbits.
-
Immunogen Preparation: The synthesized hapten (Type 1) was conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic.
-
Immunization: Rabbits were immunized with the hapten-protein conjugate. The initial immunization was typically done with Freund's complete adjuvant, followed by booster injections with Freund's incomplete adjuvant.
-
Antiserum Collection: Blood was collected from the immunized rabbits, and the serum, containing the polyclonal antibodies, was separated and stored for further characterization.
Competitive Indirect ELISA (ciELISA) Protocol
A competitive indirect ELISA was developed to determine the concentration of thiram.
-
Coating: Microtiter plates were coated with a conjugate of Hapten Type 2 and a protein (e.g., ovalbumin, OVA).
-
Blocking: The remaining protein-binding sites on the plate were blocked with a blocking buffer (e.g., a solution of non-fat dry milk or BSA) to prevent non-specific binding.
-
Competition: A mixture of the anti-thiram polyclonal antibody and either the thiram standard or the sample was added to the wells. The free thiram competes with the coated hapten for binding to the limited amount of antibody.
-
Washing: The plates were washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and specific for the primary antibody (e.g., goat anti-rabbit IgG-HRP) was added to the wells.
-
Substrate Addition: After another washing step, a substrate for the enzyme was added, leading to a color change.
-
Measurement: The absorbance was measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of thiram in the sample.
Visualizations
Experimental Workflow for Antibody Production and Screening
Caption: Workflow for hapten-specific antibody production and immunoassay development.
Competitive Indirect ELISA (ciELISA) Signaling Pathway
Caption: Principle of the competitive indirect ELISA for hapten detection.
A Comprehensive DFT-Based Stability Analysis of (E)-hept-2-enenitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermodynamic stability of (E)-hept-2-enenitrile and its selected isomers using Density Functional Theory (DFT) calculations. The following sections detail the computational methodology, present a comparative analysis of the isomers' stabilities, and offer insights into their relative thermodynamic properties. This document is intended to serve as a methodological template for researchers conducting similar computational stability studies.
Comparative Stability Analysis
The relative stabilities of this compound and its isomers were evaluated based on their calculated electronic energies, enthalpies, and Gibbs free energies. The data presented in Table 1 summarizes the key thermodynamic parameters obtained from DFT calculations. This compound is considered the reference isomer (Relative Energy = 0.00 kcal/mol).
| Isomer | IUPAC Name | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| This compound | This compound | 0.00 | 0.00 | 0.00 |
| (Z)-hept-2-enenitrile | (Z)-hept-2-enenitrile | 1.25 | 1.20 | 1.30 |
| hept-3-enenitrile | hept-3-enenitrile | 2.50 | 2.45 | 2.60 |
| 2-methylhex-2-enenitrile | 2-methylhex-2-enenitrile | -1.50 | -1.55 | -1.45 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for a comparative stability analysis. The actual values would be obtained from DFT calculations as described in the experimental protocols.
Experimental Protocols
All calculations were performed using the Gaussian 16 suite of programs. The geometries of all isomers were optimized using the B3LYP functional with the 6-311+G(d,p) basis set. The nature of the stationary points was confirmed by frequency calculations at the same level of theory, with minima having no imaginary frequencies. The electronic energies were corrected for zero-point vibrational energies (ZPVE). Enthalpies and Gibbs free energies were calculated at 298.15 K and 1 atm.
Visualizing Computational Workflows and Isomeric Relationships
The following diagrams illustrate the logical flow of the computational stability study and the relationship between the investigated isomers.
A Comparative Guide to the Stereochemistry of α,β-Unsaturated Nitriles through Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of (E)- and (Z)-Isomers of α,β-Unsaturated Nitriles Using Spectroscopic Data.
This guide provides a comprehensive comparison of the spectroscopic properties of (E)- and (Z)-isomers of α,β-unsaturated nitriles, invaluable molecular scaffolds in organic synthesis and drug discovery. Understanding the distinct spectroscopic signatures of these stereoisomers is crucial for their unambiguous identification and characterization, ensuring the desired stereochemistry in synthetic pathways. This document presents a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.
Distinguishing (E)- and (Z)-Isomers: A Spectroscopic Approach
The geometric constraints of the carbon-carbon double bond in α,β-unsaturated nitriles give rise to (E)- (entgegen or trans) and (Z)- (zusammen or cis) isomers. These isomers, while possessing the same connectivity, exhibit distinct spatial arrangements of their substituents, leading to subtle yet measurable differences in their spectroscopic data. This guide will use cinnamonitrile (3-phenyl-2-propenenitrile) as a primary example to illustrate these differences.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating between (E)- and (Z)-isomers, primarily through the analysis of chemical shifts (δ) and coupling constants (J). The spatial relationship between the vinyl protons and the substituents on the double bond significantly influences their electronic environment and, consequently, their resonance frequencies.
In general, for α,β-unsaturated nitriles, the β-proton of the (E)-isomer experiences greater deshielding from the cyano group and therefore resonates at a higher chemical shift (downfield) compared to the β-proton of the (Z)-isomer. Conversely, the α-proton of the (E)-isomer is typically found at a slightly lower chemical shift (upfield) than the α-proton of the (Z)-isomer.
A key diagnostic feature is the vicinal coupling constant (³JHαHβ) between the α- and β-protons. For (E)-isomers, this coupling is typically larger (around 16-18 Hz) due to the trans-relationship of the protons. In contrast, (Z)-isomers exhibit a smaller coupling constant (around 10-12 Hz) characteristic of a cis-arrangement.
Table 1: ¹H NMR Data for (E)- and (Z)-Cinnamonitrile
| Compound | Isomer | Hα (δ, ppm) | Hβ (δ, ppm) | ³JHαHβ (Hz) | Aromatic Protons (δ, ppm) |
| Cinnamonitrile | (E) | 5.86 (d) | 7.39 (d) | 16.7 | 7.42-7.55 (m) |
| Cinnamonitrile | (Z) | 5.60 (d) | 7.20 (d) | 11.8 | 7.30-7.60 (m) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic differences between the (E)- and (Z)-isomers are also reflected in their ¹³C NMR spectra. The chemical shifts of the α- and β-carbons, as well as the nitrile carbon, can provide valuable structural information.
The β-carbon of the (E)-isomer is generally observed at a higher chemical shift (downfield) compared to the (Z)-isomer due to the deshielding effect of the cyano group. The chemical shift of the α-carbon and the nitrile carbon tend to be less affected by the stereochemistry, but subtle differences can still be observed.
Table 2: ¹³C NMR Data for (E)- and (Z)-Cinnamonitrile
| Compound | Isomer | Cα (δ, ppm) | Cβ (δ, ppm) | CN (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Cinnamonitrile | (E) | 93.9 | 150.1 | 118.2 | 127.3, 129.2, 131.0, 133.5 |
| Cinnamonitrile | (Z) | ~95 | ~148 | ~117 | Not available |
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the characteristic functional groups present in α,β-unsaturated nitriles. The most prominent absorption bands are associated with the C≡N (nitrile) and C=C (alkene) stretching vibrations.
While IR spectroscopy is not the primary technique for distinguishing between (E)- and (Z)-isomers, some subtle differences in the position and intensity of the C=C stretching vibration may be observed. The C=C stretching frequency in the (E)-isomer is often slightly higher than in the (Z)-isomer. However, this difference can be small and may be influenced by other structural features. A more reliable distinction is often found in the fingerprint region (below 1500 cm⁻¹), where the out-of-plane C-H bending vibrations differ for cis and trans isomers. Trans-alkenes typically show a strong absorption band around 960-990 cm⁻¹, which is absent in the corresponding cis-isomer.
Table 3: Key IR Absorption Frequencies for α,β-Unsaturated Nitriles
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | Notes |
| Nitrile (C≡N) | Stretch | 2220 - 2230 | Strong and sharp absorption. Conjugation lowers the frequency compared to saturated nitriles. |
| Alkene (C=C) | Stretch | 1620 - 1650 | Medium intensity. |
| Vinylic C-H | Stretch | 3010 - 3095 | Medium to weak intensity. |
| Vinylic C-H (trans) | Out-of-plane bend | 960 - 990 | Strong absorption, characteristic of (E)-isomers. |
| Vinylic C-H (cis) | Out-of-plane bend | 675 - 730 | Broad and medium absorption, characteristic of (Z)-isomers. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of (E)- and (Z)-isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed. The molecular ion peak (M⁺) will be identical for both isomers. The fragmentation patterns are generally dictated by the functional groups present rather than the stereochemistry of the double bond. Therefore, MS is typically used in conjunction with a chromatographic separation technique like Gas Chromatography (GC-MS) to first separate the isomers before individual analysis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of α,β-unsaturated nitriles.
Synthesis of (E)-Cinnamonitrile
(E)-Cinnamonitrile can be synthesized via a Knoevenagel condensation of benzaldehyde with acetonitrile using a strong base such as sodium ethoxide.
Materials:
-
Benzaldehyde
-
Acetonitrile
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution in an ice bath and add a mixture of freshly distilled benzaldehyde and acetonitrile dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the mixture and pour it into a separatory funnel containing ice water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bisulfite solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Synthesis of (Z)-Cinnamonitrile
The stereoselective synthesis of (Z)-α,β-unsaturated nitriles can be more challenging. One reported method involves a one-pot sequential hydroformylation/Knoevenagel reaction of alkynes.
Materials:
-
Phenylacetylene
-
Cyanoacetic acid
-
Rhodium catalyst (e.g., Rh(acac)(CO)₂)
-
Ligand (e.g., Xantphos)
-
Piperidine
-
Toluene
-
Syngas (CO/H₂)
Procedure:
-
In a high-pressure reactor, combine phenylacetylene, cyanoacetic acid, the rhodium catalyst, and the ligand in toluene.
-
Add piperidine as a catalyst for the Knoevenagel condensation.
-
Pressurize the reactor with syngas (CO/H₂).
-
Heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, carefully vent the reactor.
-
The reaction mixture can be filtered, and the solvent removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the (Z)-cinnamonitrile.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a solution of the α,β-unsaturated nitrile isomer in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software to determine chemical shifts and coupling constants.
Infrared (IR) Spectroscopy:
-
For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Acquire the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS):
-
For GC-MS analysis, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the isomers.
-
The separated isomers are then introduced into the mass spectrometer for ionization (typically electron ionization) and analysis.
Logical Relationship between Stereochemistry and Spectroscopic Data
The following diagram illustrates the key correlations between the stereochemistry of α,β-unsaturated nitriles and their characteristic spectroscopic features.
A Comparative Guide to the Analysis of Enantiomeric Excess in Chiral α,β-Unsaturated Nitriles
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules, particularly within the pharmaceutical industry where the stereochemistry of a drug can significantly impact its pharmacological activity and safety. Chiral α,β-unsaturated nitriles are important building blocks in asymmetric synthesis, making the accurate assessment of their enantiomeric purity essential. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of chiral α,β-unsaturated nitriles depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, the availability of instrumentation, and the desired analysis time. Each technique offers distinct advantages and disadvantages, which are summarized in the table below.
| Method | Principle | Advantages | Disadvantages | Typical Resolution (Rs) | Typical Analysis Time | Limit of Detection (LOD) |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Wide applicability, high resolution, robust and reproducible, preparative scale-up possible. | Can be time-consuming to develop methods, higher solvent consumption. | > 1.5 (baseline separation) | 10 - 30 min | ng - µg range |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase.[2] | High resolution, fast analysis times, suitable for volatile and thermally stable compounds.[3] | Requires analyte to be volatile or derivatized, potential for thermal degradation. | > 1.5 (baseline separation) | 5 - 20 min | pg - ng range |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[4] | High efficiency, low sample and reagent consumption, fast method development.[5] | Lower sensitivity for some detectors, can be less robust than HPLC. | Variable, can achieve high resolution | 5 - 15 min | µg/mL - ng/mL range |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[6] | Non-separative, provides structural information, relatively fast for screening. | Lower sensitivity and accuracy for minor enantiomers, requires higher sample concentrations, chiral auxiliaries can be expensive. | Not applicable (based on signal resolution) | < 10 min | mg range |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for each technique, which should be optimized for the specific α,β-unsaturated nitrile being analyzed.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral α,β-unsaturated nitrile using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.
Procedure:
-
Sample Preparation: Dissolve the α,β-unsaturated nitrile sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric excess of a volatile chiral α,β-unsaturated nitrile.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Stationary Phase: Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. If the analyte is not sufficiently volatile, derivatization may be necessary.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at a rate of 5 °C/min to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: Split injection (e.g., 1 µL with a split ratio of 50:1).
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
Chiral Capillary Electrophoresis (CE)
Objective: To achieve rapid enantioseparation of a charged or neutral chiral α,β-unsaturated nitrile.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)
Background Electrolyte (BGE):
-
25 mM phosphate buffer (pH 2.5) containing a chiral selector. Highly sulfated cyclodextrins are often effective. The type and concentration of the chiral selector need to be optimized.
Procedure:
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, deionized water, and then the BGE. Between runs, rinse with the BGE.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer to a concentration of approximately 0.1-1 mg/mL.
-
CE Conditions:
-
Voltage: 15-25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds).
-
Detection: At the UV absorbance maximum of the analyte.
-
-
Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers. Peak areas are often corrected for migration time differences.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess of a chiral α,β-unsaturated nitrile by observing the splitting of signals in the presence of a chiral solvating agent.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the α,β-unsaturated nitrile (typically 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of the CSA to the NMR tube. The optimal ratio of analyte to CSA may need to be determined experimentally.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the CSA.
-
-
Data Analysis: Integrate the two separated signals corresponding to the two enantiomers. The enantiomeric excess is calculated from the ratio of the integrals.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate a general workflow for enantiomeric excess analysis and a decision-making tree for method selection.
Caption: General workflow for the analysis of enantiomeric excess.
Caption: Decision tree for selecting an analytical method.
Conclusion
The analysis of enantiomeric excess in chiral α,β-unsaturated nitriles can be effectively accomplished using several analytical techniques. Chiral HPLC and GC are powerful separative methods that provide high resolution and sensitivity, with GC being particularly suited for volatile compounds. Chiral CE offers a high-efficiency, low-consumption alternative, especially for charged molecules. Chiral NMR spectroscopy, while less sensitive, provides a rapid, non-separative approach for ee determination, which is particularly useful for reaction screening. The selection of the most appropriate method should be guided by the specific characteristics of the analyte and the analytical requirements of the study. By carefully considering the information presented in this guide, researchers can make informed decisions to ensure the accurate and reliable determination of enantiomeric purity in their chiral α,β-unsaturated nitrile samples.
References
- 1. bio-rad.com [bio-rad.com]
- 2. gcms.cz [gcms.cz]
- 3. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
- 4. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (E)-hept-2-enenitrile: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling (E)-hept-2-enenitrile, a clear and immediate understanding of its proper disposal is crucial. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
This compound is an unsaturated aliphatic nitrile. Based on its chemical structure, it should be treated as a flammable, toxic, and environmentally hazardous substance. The nitrile group poses a significant toxicological risk, as aliphatic nitriles can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[1] The unsaturated nature of the molecule may also contribute to its toxicity.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards of this compound and have access to the appropriate Safety Data Sheet (SDS) for this or a closely related compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Spill Management: In the event of a spill, evacuate the immediate area and remove all ignition sources.[4][5] Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material and contaminated items into a designated, sealable container for hazardous waste disposal.
Quantitative Data Summary
| Property | Value | Source/Comment |
| Chemical Formula | C₇H₁₁N | PubChem[6] |
| Molecular Weight | 109.17 g/mol | PubChem[6] |
| CAS Number | 22031-56-7 | PubChem[6] |
| Physical State | Assumed to be a liquid | Based on similar compounds. |
| Flammability | Assumed to be highly flammable | Extrapolated from (E)-2-heptene, which has a flash point of -1.11 °C.[7] Keep away from heat and ignition sources. |
| Toxicity | Assumed to be toxic | Aliphatic nitriles can release cyanide.[1] Handle with appropriate PPE in a fume hood. |
| Environmental Hazard | Assumed to be toxic to aquatic life | Many organic solvents and nitriles are harmful to the environment. Avoid release into drains or waterways.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or solid waste.[3] Keeping waste streams separate is crucial for proper disposal and safety.
Step 2: Containerization
-
Collect liquid this compound waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[3]
-
The container must be in good condition with a secure, tight-fitting cap.
-
Fill the container to no more than 75-90% of its capacity to allow for vapor expansion and prevent spills.[3]
Step 3: Labeling
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate volume or mass of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Flammable," "Toxic").
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA should be a well-ventilated area, away from ignition sources, and ideally within a flammable storage cabinet.
-
Ensure secondary containment is used to capture any potential leaks.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented laboratory procedure.
-
The EHS department will arrange for the transport of the waste to a licensed hazardous waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. content.labscoop.com [content.labscoop.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H11N | CID 6187413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-2-heptene, 14686-13-6 [thegoodscentscompany.com]
Personal protective equipment for handling (E)-hept-2-enenitrile
Chemical and Physical Properties
A summary of the key physical and chemical properties of (E)-hept-2-enenitrile is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₁₁N |
| Molecular Weight | 109.17 g/mol |
| CAS Number | 22031-56-7 |
| Appearance | Not specified; likely a liquid |
| Boiling Point | Not specified |
| Flash Point | Not specified; assumed to be flammable |
| Solubility | Not specified |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound, based on general laboratory safety protocols for volatile and potentially hazardous nitriles.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile rubber gloves (double-gloving is recommended). |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent exposure and accidents.
Handling:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[1][3]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material and dispose of it in a sealed container. |
Disposal Plan
All waste materials containing this compound must be handled as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of it down the drain or in the general trash.
Experimental Workflow for Handling this compound
The following diagram illustrates a logical workflow for safely handling this compound in a research setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
